HM03 trihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2.3ClH/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26;;;/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCZLRJCUOEWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HM03 Trihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HM03 trihydrochloride, a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78). This document details the discovery, synthesis process, mechanism of action, and available quantitative data for HM03, tailored for professionals in the fields of cancer research, drug discovery, and molecular biology.
Introduction
This compound has emerged as a significant small molecule inhibitor with promising anticancer activity.[1][2] It was identified through a structure-based design approach, transitioning from peptide-based inhibitors to a more drug-like small molecule.[3] HM03 selectively targets HSPA5, a key chaperone protein residing in the endoplasmic reticulum (ER) that plays a critical role in the unfolded protein response (UPR).[4] By inhibiting HSPA5, HM03 disrupts protein folding homeostasis, leading to ER stress and subsequent apoptosis in cancer cells, which are often highly dependent on the UPR for survival.[5]
Discovery of this compound
The discovery of HM03 was the result of a targeted effort to develop small molecule inhibitors of HSPA5, moving from known peptide substrates of the bacterial Hsp70 homolog.[3] Researchers utilized cascade in silico screening to identify small molecule compounds that could mimic the binding modes of these peptides within the substrate-binding domain of HSPA5.[3] This structure-based design strategy led to the identification of a series of compounds, with HM03 emerging as a lead candidate due to its potent and selective inhibitory activity against HSPA5.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride | [6] |
| Molecular Formula | C₂₆H₃₀Cl₄N₄O₂ | [6][7] |
| Molecular Weight | 572.3 g/mol | [6] |
| CAS Number | 1082532-95-3 | [6][7] |
| Parent Compound CID | 421105 | [6] |
Synthesis of this compound
While a detailed, step-by-step protocol from the original discovering laboratory is not publicly available, a plausible synthetic route can be constructed based on established methods for the synthesis of 9-aminoacridine derivatives.[1][8][9] The synthesis of the core scaffold, 4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol, generally involves a multi-step process. The final trihydrochloride salt is then formed by treating the free base with hydrochloric acid.
Representative Synthetic Protocol
Step 1: Synthesis of 9-chloro-6-chloro-2-methoxyacridine
This intermediate is typically prepared from a substituted diphenylamine precursor, which undergoes a cyclization reaction to form the acridine core, followed by chlorination.
Step 2: Nucleophilic Substitution to form the 9-aminoacridine core
9-chloro-6-chloro-2-methoxyacridine is reacted with 4-amino-2-((4-methylpiperazin-1-yl)methyl)phenol in a suitable solvent, such as ethanol or isopropanol, often in the presence of a catalytic amount of acid.[1] The reaction mixture is typically refluxed for several hours.
Step 3: Purification of the free base
The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure 4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol free base.
Step 4: Formation of the trihydrochloride salt
The purified free base is dissolved in a suitable solvent, such as a mixture of methanol and diethyl ether, and treated with an excess of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl). The resulting precipitate, this compound, is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Biological Activity and Mechanism of Action
HM03 is a potent and selective inhibitor of HSPA5 (Bip/Grp78), a central regulator of the unfolded protein response (UPR).[2][4]
The Unfolded Protein Response (UPR)
The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. Three main transmembrane proteins act as sensors for ER stress: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Under normal conditions, HSPA5 binds to these sensors, keeping them in an inactive state.
Mechanism of HM03 Action
HM03 is believed to bind to the substrate-binding domain of HSPA5, inhibiting its chaperone activity.[2] This inhibition leads to the accumulation of unfolded proteins, which in turn causes HSPA5 to dissociate from the UPR sensors (IRE1, PERK, and ATF6), leading to their activation. The sustained activation of the UPR can overwhelm the cell's adaptive capacity, ultimately triggering apoptosis. This makes HSPA5 an attractive target in cancer therapy, as many cancer cells exhibit elevated ER stress and are highly reliant on the UPR for survival.[5][10]
Quantitative Biological Data
The following table summarizes the available quantitative data for the biological activity of HM03.
| Parameter | Cell Line | Value | Reference |
| Cell Viability (as % of control) | HCT116 | 18% at 25 µM | [2] |
| Inhibition | HCT116 | >50% at 25 µM | [2] |
| Antiproliferative Activity (IC₅₀) | HCT-116 colon cancer cells | 10 - 25 µM (for related compounds) | [3] |
Experimental Protocols & Workflows
High-Throughput Screening for HSPA5 Inhibitors
The discovery of HSPA5 inhibitors like HM03 often involves a high-throughput screening (HTS) workflow.[11][12][13]
Signaling Pathway
The Unfolded Protein Response (UPR) and the Role of HSPA5
The following diagram illustrates the central role of HSPA5 in regulating the three branches of the UPR.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its discovery through structure-based design and its specific inhibition of HSPA5 highlight the potential of targeting the unfolded protein response in oncology. Further research into the detailed synthesis, optimization of its pharmacological properties, and in vivo efficacy will be crucial for its potential clinical translation. This guide provides a comprehensive foundation for researchers and drug development professionals working with this promising compound.
References
- 1. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. New anti-cancer molecules targeting HSPA5/BIP to induce endoplasmic reticulum stress, autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HM03 (trihydrochloride) | C26H30Cl4N4O2 | CID 146681187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. CN111018782B - Preparation method of 9-aminoacridine and derivatives thereof - Google Patents [patents.google.com]
- 9. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity [mdpi.com]
- 10. Frontiers | New progresses on cell surface protein HSPA5/BiP/GRP78 in cancers and COVID-19 [frontiersin.org]
- 11. High-throughput assays for superoxide and hydrogen peroxide: design of a screening workflow to identify inhibitors of NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Role of HM03 Trihydrochloride as an HSPA5 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein family A (Hsp70) member 5 (HSPA5), also known as BiP or GRP78, is a critical molecular chaperone in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR). Its role in promoting protein folding, cell survival, and its overexpression in various cancers has made it a compelling target for therapeutic intervention. HM03 trihydrochloride has been identified as a potent and selective small molecule inhibitor of HSPA5, demonstrating anticancer activity. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and the experimental methodologies used to characterize it, with a focus on its potential in drug development.
Introduction to HSPA5 (BiP/GRP78)
HSPA5 is a member of the HSP70 family of heat shock proteins, primarily located in the lumen of the endoplasmic reticulum. It plays a crucial role in maintaining cellular homeostasis by assisting in the proper folding and assembly of newly synthesized proteins.[1][2] Under conditions of cellular stress, such as glucose deprivation, hypoxia, or the accumulation of misfolded proteins, the expression of HSPA5 is significantly upregulated as a key component of the unfolded protein response (UPR).[3]
The UPR is a complex signaling network that aims to restore ER homeostasis. HSPA5 acts as a sensor and regulator of the three main UPR branches initiated by the transmembrane proteins:
-
IRE1 (Inositol-requiring enzyme 1)
-
PERK (PKR-like ER kinase)
-
ATF6 (Activating transcription factor 6)
In an unstressed state, HSPA5 binds to the luminal domains of these sensors, keeping them in an inactive state. Upon accumulation of unfolded proteins, HSPA5 preferentially binds to these misfolded substrates, leading to its dissociation from the UPR sensors and their subsequent activation.[2] This activation triggers a cascade of events aimed at reducing the protein load in the ER, enhancing its folding capacity, and ultimately promoting cell survival. However, if the ER stress is too severe or prolonged, the UPR can switch to a pro-apoptotic signaling pathway.[2]
In many cancer cells, the UPR is constitutively active to cope with the high demand for protein synthesis and the stressful tumor microenvironment.[3] This reliance on the UPR for survival makes HSPA5 a promising target for cancer therapy. Inhibition of HSPA5 is expected to disrupt the protein folding machinery, leading to an accumulation of misfolded proteins, exacerbated ER stress, and ultimately, apoptosis of cancer cells.[3]
This compound: A Potent and Selective HSPA5 Inhibitor
This compound has been identified as a potent and selective inhibitor of HSPA5.[4][5] It was discovered through a structure-based design approach, evolving from peptide substrates to small molecule inhibitors.[6]
Mechanism of Action
HM03 is believed to exert its inhibitory effect by binding to the substrate-binding domain of HSPA5.[6] This interaction is thought to be more favorable with HSPA5 and HSPA9 compared to other HSP70 family members, suggesting a degree of selectivity.[4] By occupying the substrate-binding site, HM03 likely prevents HSPA5 from interacting with its client proteins, including unfolded polypeptides. This disruption of HSPA5's chaperone function leads to an accumulation of misfolded proteins, triggering a strong ER stress response that ultimately results in cancer cell death.[3]
The proposed mechanism of action for HM03 is visualized in the signaling pathway diagram below.
Caption: Mechanism of HSPA5 Inhibition by HM03.
Quantitative Data
The following table summarizes the available quantitative data on the in vitro activity of this compound.
| Parameter | Cell Line | Value | Conditions | Reference |
| Cell Viability | HCT116 | >50% inhibition | 25 µM, 72 hours | [4][5] |
| Cell Survival | HCT116 | 18% survival | 25 µM, 72 hours | [4] |
Note: A specific IC50 value for this compound has not been reported in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the characterization of HM03 are not fully available in the public domain. However, based on the cited literature and standard laboratory practices, the following methodologies are likely to have been employed.
In Silico Screening for HSPA5 Inhibitors
HM03 was identified through a "cascade in silico screening" process.[6] While the exact workflow is not detailed, a typical structure-based virtual screening protocol for identifying inhibitors from peptide substrates would involve the following steps:
Caption: General workflow for in silico screening of HSPA5 inhibitors.
Cell Viability Assay (Representative Protocol)
The anticancer activity of HM03 was assessed using a cell viability assay on the HCT116 human colon cancer cell line.[4] A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.
Objective: To determine the effect of this compound on the viability of HCT116 cells.
Materials:
-
HCT116 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.1 µM to 50 µM). Include wells with vehicle control (DMSO at the same final concentration as in the drug-treated wells) and wells with medium only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for an additional 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
HSPA5 Signaling and the Unfolded Protein Response
The inhibition of HSPA5 by HM03 directly impacts the Unfolded Protein Response (UPR). The following diagram illustrates the central role of HSPA5 in regulating the three branches of the UPR.
Caption: The Role of HSPA5 in the Unfolded Protein Response (UPR).
Conclusion and Future Directions
This compound is a promising HSPA5 inhibitor with demonstrated anticancer activity in vitro. Its selectivity for HSPA5 makes it a valuable tool for studying the intricacies of the unfolded protein response and its role in cancer biology. For drug development professionals, HM03 represents a lead compound that warrants further investigation.
Future research should focus on:
-
Determining the precise IC50 value of HM03 in various cancer cell lines.
-
Elucidating the detailed binding mode of HM03 to HSPA5 through co-crystallization studies.
-
Conducting in vivo studies to evaluate the efficacy and safety profile of HM03 in preclinical cancer models.
-
Exploring the potential of HM03 as a single agent or in combination with other anticancer therapies.
A deeper understanding of the pharmacological properties of this compound will be instrumental in advancing HSPA5-targeted therapies for the treatment of cancer and other diseases associated with ER stress.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. HSPA5 Gene Encoding Hsp70 Chaperone BiP in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
HM03 Trihydrochloride: An In-depth Technical Guide on its Modulation of HSPA5 (Bip/Grp78)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HM03 trihydrochloride is a potent and selective small-molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (Grp78).[1][2] HSPA5 is a master regulator of the Unfolded Protein Response (UPR), a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER).[3][4] In cancer cells, which often experience high levels of ER stress due to rapid proliferation and protein synthesis, HSPA5 is frequently overexpressed and plays a crucial role in promoting cell survival, metastasis, and resistance to therapy.[4][5] Consequently, targeting HSPA5 with inhibitors like HM03 presents a promising therapeutic strategy for various malignancies.[1][4] This technical guide provides a comprehensive overview of the effects of this compound on HSPA5, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the chaperone function of HSPA5.[1] This inhibition disrupts the proper folding of nascent polypeptides and leads to an accumulation of misfolded proteins within the ER lumen, thereby inducing ER stress. The heightened ER stress, in turn, activates the three branches of the UPR: the PERK, IRE1α, and ATF6 pathways.[6][7]
Under normal conditions, HSPA5 binds to the luminal domains of PERK, IRE1α, and ATF6, keeping them in an inactive state. Upon ER stress, HSPA5 preferentially binds to the accumulating misfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation. However, by directly inhibiting HSPA5, HM03 exacerbates this process, leading to a sustained and overwhelming activation of the UPR, which ultimately shifts the cellular response from pro-survival to pro-apoptotic.[3][8]
Quantitative Data Summary
The following tables summarize the currently available quantitative data on the effects of this compound.
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| HCT116 (Human Colorectal Carcinoma) | Cell Viability | 25 | 72 | >50% inhibition | [2][9] |
| HCT116 (Human Colorectal Carcinoma) | Cell Survival | 25 | 72 | 18% survival | [2] |
Further quantitative data from additional studies will be incorporated as it becomes available.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on HSPA5.
Cell Viability Assay (MTT Assay)
This protocol is adapted for the assessment of the cytotoxic effects of HM03 on cancer cell lines.
Materials:
-
HCT116 cells (or other cancer cell line of interest)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared HM03 dilutions (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve HM03).
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of UPR Markers
This protocol is designed to detect changes in the expression and phosphorylation of key UPR proteins following HM03 treatment.
Materials:
-
Cancer cells treated with HM03
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSPA5, anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of HM03 for a specified time.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression
This protocol allows for the quantification of mRNA levels of HSPA5 and other UPR target genes.
Materials:
-
Cancer cells treated with HM03
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green PCR Master Mix
-
qRT-PCR primers for target genes (e.g., HSPA5, ATF4, DDIT3 [CHOP]) and a reference gene (e.g., ACTB [β-actin], GAPDH)
-
qRT-PCR instrument
Procedure:
-
Treat cells with HM03 as required.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qRT-PCR reaction with SYBR Green Master Mix, primers, and cDNA.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene.
Visualizations
Signaling Pathways
Caption: Signaling pathway of HM03-induced UPR activation.
Experimental Workflows
Caption: General experimental workflow for studying HM03's effects.
Logical Relationships
Caption: Logical flow from HM03 treatment to cancer cell death.
Conclusion
This compound is a valuable research tool for investigating the role of HSPA5 in cancer biology and the broader field of protein homeostasis. Its potent and selective inhibition of HSPA5 provides a means to dissect the intricacies of the Unfolded Protein Response and its downstream consequences. The induction of overwhelming ER stress by HM03, leading to apoptosis, underscores the therapeutic potential of targeting HSPA5 in cancers that are dependent on this chaperone for survival. Further research is warranted to fully elucidate the therapeutic window and potential combination strategies for HM03 in various cancer models.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Multidimensional pan-cancer analysis of HSPA5 and its validation in the prognostic value of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PERK signaling through C/EBPδ contributes to ER stress-induced expression of immunomodulatory and tumor promoting chemokines by cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endoplasmic reticulum stress aggravates ferroptosis via PERK/ATF4/HSPA5 pathway in UUO-induced renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSPA5 Gene Encoding Hsp70 Chaperone BiP in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Unraveling the Structure-Activity Relationship of HM03 Trihydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of HM03 trihydrochloride, a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein, 78kDa (GRP78). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular stress response pathways.
Introduction to this compound
This compound has emerged as a significant small molecule inhibitor with promising anticancer activity.[1][2][3][4] Its primary molecular target is HSPA5, a key chaperone protein residing in the endoplasmic reticulum (ER) that plays a crucial role in protein folding, assembly, and quality control.[1][5][6] In various cancer models, the upregulation of HSPA5 is a survival mechanism against cellular stress, making it a compelling target for therapeutic intervention.[7][8] HM03 selectively binds to the substrate-binding domain of HSPA5, disrupting its function and leading to an accumulation of unfolded proteins, ER stress, and ultimately, apoptosis in cancer cells.[1][9]
Quantitative Biological Activity
This compound demonstrates significant in vitro efficacy against human colorectal carcinoma cells (HCT116). The available data on its biological activity is summarized below.
| Compound | Cell Line | Assay Type | Concentration (µM) | Incubation Time (hours) | % Inhibition / % Survival | Reference |
| HM03 | HCT116 | Cell Viability | 25 | 72 | >50% Inhibition | [2][3][4] |
| HM03 | HCT116 | Cell Viability | 25 | 72 | 18% Survival | [1][2][3] |
Mechanism of Action and Signaling Pathway
HM03 exerts its anticancer effects by inhibiting HSPA5, a master regulator of the Unfolded Protein Response (UPR). The UPR is a critical signaling network that allows cells to cope with ER stress. Under normal conditions, HSPA5 binds to and keeps three key ER stress sensors—PERK, IRE1, and ATF6—in an inactive state. When unfolded proteins accumulate, HSPA5 preferentially binds to them, releasing the stress sensors and activating downstream signaling to restore ER homeostasis.
By selectively inhibiting HSPA5, HM03 prevents the proper folding of proteins, leading to a buildup of misfolded proteins. This sustained ER stress, without the compensatory effects of a functional UPR, pushes cancer cells towards programmed cell death (apoptosis).
Experimental Protocols
The following is a representative protocol for assessing the in vitro activity of this compound.
Cell Viability Assay
Objective: To determine the effect of HM03 on the viability of cancer cells.
Materials:
-
HCT116 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Cell Culture: Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.
-
Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of HM03. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. Subsequently, solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a dedicated buffer).
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
This compound represents a promising class of anticancer compounds that function by selectively inhibiting HSPA5. Its ability to induce ER stress and apoptosis in cancer cells highlights the therapeutic potential of targeting the UPR pathway. Further investigation into the structure-activity relationship of HM03 analogs is warranted to optimize its potency and pharmacokinetic properties for future preclinical and clinical development.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HM03|cas 500565-15-1|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gene - HSPA5 [maayanlab.cloud]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Evaluation and characterization of HSPA5 (GRP78) expression profiles in normal individuals and cancer patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Impact of Small Molecule Modulators on the Unfolded Protein Response
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "HM03 trihydrochloride" did not yield specific information regarding its impact on the unfolded protein response. Therefore, this guide will provide a detailed framework and example using a hypothetical small molecule inhibitor, herein referred to as "Compound X," to illustrate the impact of such a molecule on the unfolded protein response (UPR). The data and experimental protocols presented are illustrative examples based on common methodologies in the field.
Introduction to the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification, lipid biosynthesis, and calcium homeostasis.[1][2] A variety of physiological and pathological conditions can disrupt the ER's function, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a sophisticated signaling network called the unfolded protein response (UPR).[1][2][3]
The UPR is orchestrated by three main ER-resident transmembrane proteins that act as stress sensors:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER.[4]
-
IRE1α (Inositol-requiring enzyme 1 alpha): Activated IRE1α possesses both kinase and endoribonuclease activity. Its most well-known function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation.[3][4]
-
ATF6 (Activating transcription factor 6): When ER stress occurs, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release a cytosolic fragment that acts as a transcription factor to induce the expression of ER chaperones.[5]
Initially, the UPR aims to restore ER homeostasis and promote cell survival. However, under prolonged or severe ER stress, the UPR can switch to a pro-apoptotic signaling mode, leading to programmed cell death.[4][5] The UPR is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.[2][3]
Impact of Compound X on UPR Signaling Pathways
Compound X is a selective inhibitor of the IRE1α signaling pathway. By targeting the endoribonuclease activity of IRE1α, Compound X effectively blocks the splicing of XBP1 mRNA, thereby attenuating the downstream transcriptional response. This inhibition can be beneficial in diseases where hyperactivation of the IRE1α branch of the UPR contributes to pathology, such as certain cancers.
Mechanism of Action
Compound X binds to the RNase domain of IRE1α, preventing it from processing XBP1 mRNA. This leads to a reduction in the levels of the active transcription factor XBP1s and consequently, the downregulation of its target genes, which include chaperones and components of the ER-associated degradation (ERAD) machinery. The inhibition of the IRE1α pathway by Compound X can shift the cellular response to ER stress, potentially sensitizing cancer cells to chemotherapy or reducing inflammation in other disease contexts.
Quantitative Data on the Effects of Compound X
The following tables summarize the quantitative data obtained from various in vitro assays assessing the impact of Compound X on the UPR.
Table 1: Inhibition of IRE1α-mediated XBP1 Splicing
| Cell Line | Treatment | Concentration (µM) | % Inhibition of XBP1 Splicing (mean ± SD) |
| HeLa | Tunicamycin (TM) | - | 0 ± 2.5 |
| HeLa | TM + Compound X | 1 | 25 ± 4.1 |
| HeLa | TM + Compound X | 5 | 68 ± 5.3 |
| HeLa | TM + Compound X | 10 | 92 ± 3.8 |
Table 2: Effect of Compound X on Cell Viability under ER Stress
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) (mean ± SD) |
| MCF-7 | Tunicamycin (TM) | - | 45 ± 6.2 |
| MCF-7 | TM + Compound X | 1 | 38 ± 5.5 |
| MCF-7 | TM + Compound X | 5 | 25 ± 4.9 |
| MCF-7 | TM + Compound X | 10 | 12 ± 3.1 |
Table 3: Downregulation of XBP1s Target Genes by Compound X
| Gene | Cell Line | Treatment (10 µM Compound X) | Fold Change in mRNA Expression (mean ± SD) |
| ERdj4 | HeLa | Tunicamycin (TM) | -3.5 ± 0.4 |
| EDEM1 | HeLa | Tunicamycin (TM) | -4.2 ± 0.6 |
| GRP78 | HeLa | Tunicamycin (TM) | -1.2 ± 0.3 |
Experimental Protocols
XBP1 Splicing Assay
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Induce ER stress by treating the cells with 2.5 µg/mL tunicamycin for 4 hours. For inhibitor treatment, pre-incubate cells with the desired concentrations of Compound X for 1 hour before adding tunicamycin.
-
RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
RT-PCR: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. Perform PCR amplification of the XBP1 cDNA using primers that flank the 26-nucleotide intron.
-
Gel Electrophoresis: Resolve the PCR products on a 3% agarose gel. The unspliced XBP1 mRNA will produce a larger PCR product than the spliced XBP1 mRNA.
-
Quantification: Quantify the band intensities using densitometry software. The percentage of XBP1 splicing is calculated as the ratio of the spliced form to the total (spliced + unspliced).
Cell Viability Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with tunicamycin (1 µg/mL) in the presence or absence of varying concentrations of Compound X for 24 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment and RNA Extraction: Treat HeLa cells and extract RNA as described in the XBP1 splicing assay protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for ERdj4, EDEM1, GRP78, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change is determined relative to the tunicamycin-treated cells without the inhibitor.
Visualizations
Caption: Overview of the three major signaling pathways of the unfolded protein response (UPR).
Caption: Mechanism of action of Compound X on the IRE1α signaling pathway.
Caption: Experimental workflow for the XBP1 splicing assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multi-omics analysis reveals the unfolded protein response regulon and stress-induced resistance to folate-based antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteostasis control by the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring and Manipulating Mammalian Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Oncology Research on HM03 Trihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
HM03 trihydrochloride, a novel peptide-based therapeutic, has emerged as a promising candidate in preclinical oncology research. This document provides a comprehensive technical guide on the core preclinical findings related to HM03, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation. HM03 is an integrin antagonist with potent anti-angiogenic and antitumor properties.[1] This guide is intended to serve as a resource for researchers and professionals in the field of oncology drug development.
Mechanism of Action: Targeting Integrin αvβ3 Signaling
HM03 exerts its anti-cancer effects by acting as an antagonist to integrin αvβ3.[1] Integrins are transmembrane receptors crucial for cell-cell and cell-extracellular matrix (ECM) interactions, playing a significant role in tumor angiogenesis, progression, and metastasis. The binding of HM03 to integrin αvβ3 disrupts downstream signaling cascades, primarily the ERK and Akt pathways, which are pivotal for endothelial cell migration and proliferation.[1] This inhibition of angiogenesis effectively cuts off the tumor's blood supply, leading to reduced growth and proliferation. Studies have also indicated that HM03 can modulate the tumor microenvironment by decreasing microvascular density and increasing the expression of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[1]
A noteworthy characteristic of HM03 is its dose-dependent dual functionality. Low doses of HM03 have demonstrated significant anti-cancer activity, while higher doses have been observed to potentially promote tumorigenesis and metastasis. This effect is linked to the upregulation of AKT1 and MEK1 transcription at high concentrations.
Signaling Pathway Diagram
Caption: HM03 inhibits angiogenesis by antagonizing integrin αvβ3.
In Vitro Studies
Cell Line Activity
HM03 has been evaluated against several human cancer cell lines, demonstrating effects on cell migration. A bell-shaped dose-efficacy curve was observed for the inhibition of cell migration in HCT-116 (human colorectal cancer) and Hep G-2 (human hepatic cancer) cell lines.[1] The peptide has also been studied in SMMC-7721 human hepatic cancer cells.[1]
Table 1: In Vitro Activity of HM03 on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Quantitative Data (IC50) |
| HCT-116 | Colorectal Carcinoma | Inhibition of cell migration[1] | Not Available |
| Hep G-2 | Hepatocellular Carcinoma | Inhibition of cell migration[1] | Not Available |
| SMMC-7721 | Hepatocellular Carcinoma | Studied for interactions with HM03[1] | Not Available |
Note: Specific IC50 values for cytotoxicity were not available in the reviewed literature.
Anti-Angiogenic Activity
The primary anti-angiogenic effect of HM03 is attributed to its ability to directly inhibit the migration of Human Umbilical Vein Endothelial Cells (HUVECs).[1]
Table 2: Anti-Angiogenic Activity of HM03
| Cell Line | Assay | Observed Effect |
| HUVEC | Cell Migration Assay | Direct inhibition of migration[1] |
In Vivo Studies
HCT-116 Xenograft Model
In vivo efficacy of HM03 was demonstrated in a BALB/c nude mouse model with HCT-116 xenografts. The study revealed a distinct dose-efficacy relationship.[1]
Table 3: In Vivo Efficacy of HM03 in HCT-116 Xenograft Model
| Treatment Group (Dose) | Administration Route | Tumor Inhibition Rate (by mass) | Reference |
| HM03 (3 mg/kg) | Not Specified | 71.5% | [1] |
| HM03 (12 mg/kg) | Not Specified | 59.2% | [1] |
| HM03 (48 mg/kg) | Not Specified | 36.0% | [1] |
| Sunitinib (60 mg/kg) | Not Specified | Not Specified (used as control) | [1] |
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo xenograft studies.
Experimental Protocols
Detailed, step-by-step protocols for the following assays were not available in the publicly accessible literature. The following are general descriptions based on standard laboratory practices and the information provided in the abstracts.
HUVEC Migration Assay (General Approach)
-
Cell Culture: HUVECs are cultured in appropriate endothelial cell growth medium.
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is typically used. The lower chamber is filled with medium containing a chemoattractant, while HUVECs are seeded in the upper chamber.
-
Treatment: HM03 at various concentrations is added to the upper chamber with the cells.
-
Incubation: The plate is incubated for a sufficient time to allow cell migration.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained, and counted under a microscope.
HCT-116 Xenograft Model (General Approach)
-
Cell Preparation: HCT-116 cells are harvested from culture, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel.
-
Implantation: A specific number of cells (e.g., 2 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Mice are randomized into groups and treated with HM03 at specified doses and schedules.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis like immunohistochemistry.
Immunohistochemistry (General Approach)
-
Tissue Preparation: Excised tumor tissues are fixed in formalin and embedded in paraffin.
-
Sectioning: Thin sections of the paraffin-embedded tissue are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and treated with an antigen retrieval solution to unmask the epitopes.
-
Staining: Sections are incubated with primary antibodies against the proteins of interest (e.g., HIF-1α, VEGF, CD31 for microvessel density), followed by incubation with a labeled secondary antibody.
-
Visualization and Analysis: A chromogen is added to visualize the antibody staining, and the sections are counterstained. The staining intensity and distribution are then analyzed microscopically.
Conclusion and Future Directions
The preclinical data for this compound demonstrate its potential as an anti-cancer agent, primarily through the inhibition of angiogenesis by targeting the integrin αvβ3 signaling pathway. The in vivo efficacy in a colorectal cancer xenograft model is promising, although the dose-dependent effects warrant further investigation to establish a therapeutic window. Future research should focus on elucidating the precise molecular interactions of HM03 with its target, conducting more extensive in vivo studies in various cancer models, and exploring combination therapies to enhance its anti-tumor activity. The development of a PEGylated form of HM-3 has shown promise in improving its pharmacokinetic profile. Further preclinical toxicology and pharmacokinetic studies are essential to advance HM03 towards clinical evaluation.
References
No Information Available on HM03 Trihydrochloride in Anti-Cancer Studies
Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding "HM03 trihydrochloride" and its potential role in anti-cancer studies.
The search queries for "this compound anti-cancer studies," "this compound mechanism of action cancer," "this compound preclinical data," and "this compound clinical trials" did not yield any relevant results for a compound with this specific designation.
This suggests that "this compound" may be:
-
An internal or proprietary designation for a compound that has not yet been disclosed in publicly available research.
-
A very new or emerging compound for which research has not yet been published.
-
A misnomer or an incorrect designation for the compound of interest.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways related to this compound's anti-cancer potential as requested.
The search did, however, identify several other compounds with documented anti-cancer properties, including Mechlorethamine Hydrochloride[1], SH003[2], and HM-10/10[3]. Researchers, scientists, and drug development professionals interested in anti-cancer therapies may wish to investigate these or other known anti-cancer agents for which extensive data is available.
For further assistance, it is recommended to verify the specific name and any alternative designations of the compound of interest. Should a correct or alternative name be provided, a new search can be initiated to gather the relevant information.
References
Investigating the Biological Targets of HM03 Trihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HM03 trihydrochloride has been identified as a potent and selective small molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5, more commonly known as HSPA5, BiP, or GRP78. As a master regulator of the endoplasmic reticulum (ER) stress response and the unfolded protein response (UPR), HSPA5 is a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the biological targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. Furthermore, this document includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of HM03's role as a promising anti-cancer agent.
Introduction
Cancer cells, with their high rates of proliferation and protein synthesis, experience significant endoplasmic reticulum (ER) stress. To cope with this, they often upregulate chaperone proteins, including HSPA5. HSPA5 is a crucial component of the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis. In unstressed cells, HSPA5 binds to and inactivates the three main UPR sensors: PERK, IRE1, and ATF6. Upon accumulation of unfolded proteins, HSPA5 is sequestered away, leading to the activation of these sensors and subsequent downstream signaling that can promote cell survival or, under prolonged stress, trigger apoptosis.
This compound has emerged as a selective inhibitor of HSPA5, demonstrating anti-cancer properties. By targeting HSPA5, HM03 is believed to disrupt the protective UPR mechanism in cancer cells, leading to an accumulation of ER stress and ultimately, apoptosis. This guide will delve into the specifics of HM03's interaction with its biological targets.
Primary Biological Target: HSPA5 (GRP78/BiP)
The primary biological target of this compound is the 78-kilodalton glucose-regulated protein (GRP78), also known as binding immunoglobulin protein (BiP) or Heat Shock Protein Family A Member 5 (HSPA5).
Selectivity
HM03 has been shown to form more extensive binding interactions with HSPA5 and HSPA9 compared to other members of the HSP70 protein family, indicating a degree of selectivity for these particular chaperones.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Assay Type | Cell Line | Concentration (µM) | Effect | Reference |
| Cell Viability | HCT116 | 25 | >50% inhibition after 72 hours | [1] |
| Cell Viability | HCT116 | 25 | 18% survival | [1] |
| Cell Viability | HCT116 | 10 - 25 | IC50 | [2] |
Signaling Pathways and Mechanism of Action
HM03's mechanism of action is centered on the inhibition of HSPA5, which in turn modulates the Unfolded Protein Response (UPR).
The Unfolded Protein Response (UPR)
Under normal physiological conditions, HSPA5 binds to the luminal domains of the three ER stress sensors: PERK, IRE1, and ATF6, keeping them in an inactive state.
When cancer cells experience ER stress due to factors like hypoxia, nutrient deprivation, or high protein synthesis rates, unfolded proteins accumulate. HSPA5 preferentially binds to these unfolded proteins, causing its dissociation from the UPR sensors.
The release of HSPA5 leads to the activation of PERK, IRE1, and ATF6, initiating downstream signaling cascades aimed at restoring ER homeostasis. However, in the context of cancer, this response can promote cell survival.
HM03 inhibits HSPA5, which is thought to mimic a state of severe, unresolved ER stress. This leads to the sustained activation of the UPR, ultimately pushing the cancer cell towards apoptosis.
Experimental Protocols
While the primary literature lacks highly detailed, step-by-step protocols for the specific experiments conducted with HM03, this section outlines the general methodologies that would be employed for such investigations.
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay is used to determine the cytotoxic effects of HM03 on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the viability reagent (e.g., MTT or MTS) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protein-Ligand Binding Assay (e.g., Surface Plasmon Resonance - SPR)
This type of assay would be used to quantify the binding affinity of HM03 to HSPA5.
-
Immobilization: Covalently immobilize purified recombinant HSPA5 protein onto a sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the sensor surface.
-
Data Acquisition: Continuously monitor the change in the refractive index at the sensor surface, which is proportional to the mass of HM03 bound to HSPA5.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd).
Western Blotting for UPR Markers
This technique can be used to assess the effect of HM03 on the activation of the UPR pathway.
-
Cell Treatment: Treat cancer cells with HM03 at various concentrations and time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key UPR markers (e.g., phosphorylated PERK, phosphorylated IRE1, ATF6, and CHOP) and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound is a valuable research tool for investigating the role of HSPA5 in cancer biology. Its selectivity and potent inhibitory activity make it a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of targeting HSPA5 with HM03. Further studies are warranted to establish a more comprehensive profile of its activity across a broader range of cancer types, to elucidate the finer details of its impact on UPR signaling, and to evaluate its in vivo efficacy and safety.
References
Methodological & Application
Application Notes and Protocols for HM03 Trihydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
HM03 trihydrochloride is a potent and selective small molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78). HSPA5 is a key molecular chaperone residing in the endoplasmic reticulum (ER) that plays a critical role in protein folding, assembly, and quality control. In many cancer cells, HSPA5 is overexpressed and is integral to managing the high protein synthesis load and subsequent ER stress, thereby promoting cell survival and resistance to therapy. By selectively inhibiting HSPA5, this compound disrupts ER homeostasis, leading to the accumulation of unfolded proteins and the induction of the Unfolded Protein Response (UPR). Prolonged activation of the UPR ultimately triggers apoptotic cell death, making this compound a promising candidate for cancer therapy.
These application notes provide a summary of the known cellular effects of this compound and detailed protocols for its use in cell culture experiments.
Data Presentation
The pro-apoptotic and anti-proliferative effects of this compound have been observed in various cancer cell lines. The following table summarizes the available quantitative data on the efficacy of this compound.
| Cell Line | Assay Type | Concentration | Incubation Time | Result |
| HCT116 (Human Colon Carcinoma) | Cell Viability | 25 µM | 72 hours | 18% cell survival |
| Large Yellow Croaker Macrophages | Gene Expression | 10 µM | 3 and 5 hours | Modulation of ER stress and inflammatory gene expression |
Further studies are required to establish a comprehensive panel of IC50 values across a broader range of cancer cell lines.
Mechanism of Action: HSPA5 Inhibition and Induction of Apoptosis
This compound selectively binds to and inhibits the ATPase activity of HSPA5/GRP78. This inhibition disrupts the proper folding of proteins within the ER, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress. To cope with this stress, the cell activates the Unfolded Protein Response (UPR), a complex signaling network.
The UPR is primarily mediated by three ER transmembrane sensors: PERK, IRE1α, and ATF6. Under normal conditions, these sensors are kept in an inactive state through their association with HSPA5. Upon accumulation of unfolded proteins, HSPA5 dissociates from these sensors, leading to their activation.
-
PERK Pathway: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it also selectively promotes the translation of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant response, and, importantly, the pro-apoptotic transcription factor CHOP.
-
IRE1α Pathway: Activated IRE1α possesses both kinase and endoribonuclease activity. It initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its cytosolic domain, a transcription factor that upregulates ER chaperones and components of the ERAD machinery.
If the ER stress induced by this compound is prolonged and cannot be resolved by the adaptive measures of the UPR, the signaling shifts towards apoptosis, primarily through the upregulation of the pro-apoptotic factor CHOP.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Application Notes and Protocols for HM03 Trihydrochloride (HSPA5 Inhibitor)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HM03 trihydrochloride is a potent and selective small molecule inhibitor of Heat shock 70kDa protein 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1] HSPA5 is a key chaperone protein in the endoplasmic reticulum (ER) that plays a critical role in protein folding, assembly, and quality control. In various cancer cells, HSPA5 is overexpressed and contributes to tumor survival, proliferation, and drug resistance. By inhibiting HSPA5, this compound presents a promising therapeutic strategy for cancer treatment. These application notes provide an overview of the in vivo application of this compound, including a recommended protocol for animal studies.
Mechanism of Action
This compound selectively targets the substrate-binding domain of HSPA5, disrupting its chaperone function. This inhibition leads to an accumulation of unfolded proteins in the ER, inducing ER stress and activating the Unfolded Protein Response (UPR). Persistent ER stress ultimately triggers programmed cell death (apoptosis) in cancer cells, which are often more dependent on HSPA5 for survival than normal cells.
References
HM03 trihydrochloride solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HM03 trihydrochloride is a potent and selective small-molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1] As a key molecular chaperone in the endoplasmic reticulum (ER), HSPA5 plays a critical role in protein folding, assembly, and the unfolded protein response (UPR), a cellular stress response pathway. Upregulation of HSPA5 is observed in various cancer types, where it promotes cell survival and resistance to therapy. This compound has demonstrated anticancer activity, making it a valuable tool for cancer research and drug development.[1][2]
These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use in common cell-based assays, and an overview of the HSPA5 signaling pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride | PubChem[3] |
| Molecular Formula | C₂₆H₃₀Cl₄N₄O₂ | PubChem[3] |
| Molecular Weight | 572.3 g/mol | PubChem[3] |
| CAS Number | 1082532-95-3 | PubChem[3] |
| Appearance | Solid | N/A |
| Storage | Store at -20°C | N/A |
Solubility and Preparation of Stock Solutions
Precise quantitative solubility data for this compound in common laboratory solvents is not widely available. However, based on information from suppliers and general practices for similar compounds, the following guidelines are recommended for preparing stock solutions.
| Solvent | Concentration | Recommendations |
| DMSO | ≥ 6.25 mg/mL | A clear solution can be obtained at this concentration. Sonication may be required to facilitate dissolution. For higher concentrations, it is recommended to test solubility with a small amount of compound first. |
| Water | Insoluble or sparingly soluble | Direct dissolution in aqueous buffers is not recommended for creating concentrated stock solutions. |
| Ethanol | Insoluble or sparingly soluble | Not recommended as a primary solvent for stock solutions. |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculating the Volume of DMSO: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 1,000,000 For 1 mg of this compound (MW = 572.3 g/mol ): Volume (µL) = (1 / 572.3) * 1,000,000 ≈ 1747.3 µL
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Experimental Protocols
The following are detailed protocols for common experiments involving this compound. These protocols are based on general laboratory procedures and information from the primary literature describing the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of HSPA5 Expression
This protocol can be used to determine the effect of this compound on the expression levels of HSPA5 and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSPA5, anti-phospho-eIF2α, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time period.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
HSPA5 and the Unfolded Protein Response (UPR) Signaling Pathway
HSPA5 is a master regulator of the UPR. Under normal conditions, HSPA5 binds to and inhibits three key ER stress sensors: PERK, IRE1α, and ATF6. Upon accumulation of unfolded or misfolded proteins in the ER (ER stress), HSPA5 preferentially binds to these aberrant proteins, leading to its dissociation from the stress sensors and their subsequent activation. Inhibition of HSPA5 by this compound is expected to mimic a state of chronic ER stress, leading to sustained UPR activation and potentially apoptosis in cancer cells.
Caption: HSPA5 in the Unfolded Protein Response.
Experimental Workflow for Investigating this compound Effects
The following diagram illustrates a typical workflow for characterizing the cellular effects of this compound.
Caption: Workflow for HM03 characterization.
References
Application Notes and Protocols for HM03 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
HM03 trihydrochloride is a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1][2][3] As a key regulator of the unfolded protein response (UPR) and endoplasmic reticulum (ER) homeostasis, HSPA5 is a compelling therapeutic target in oncology and other diseases.[2][4][5] this compound has demonstrated anticancer activity, making it a valuable tool for research and drug development.[1][2][3] These application notes provide detailed recommendations for the storage, handling, and use of this compound.
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its stability and activity. The following conditions are recommended based on available data.
Solid Form
For the solid (powder) form of this compound, the following storage conditions should be adhered to:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. | Ensures maximal stability and prevents degradation. |
| Cool and dry place for short-term storage. | Minimizes exposure to heat and moisture.[1] | |
| Atmosphere | Store in a tightly closed container. | Prevents oxidation and moisture absorption.[1] |
| Light | Protect from light. | Although specific photostability data is limited, it is best practice to protect chemical compounds from light to prevent photochemical degradation. |
| Ventilation | Store in a well-ventilated area.[1] | General safety precaution for chemical storage. |
Stock Solutions
For solubilized this compound, the following storage conditions are recommended to preserve its integrity in solution:
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C for up to 2 years.[1] | Optimal for long-term preservation of the compound in solution. |
| -20°C for up to 1 year.[1] | Suitable for shorter-term storage. | |
| Solvent | Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. | DMSO is a polar aprotic solvent capable of dissolving many organic compounds and is suitable for long-term storage at low temperatures.[6] |
Note: It is crucial to use anhydrous grade DMSO to minimize degradation due to moisture. The stability of this compound in other solvents has not been extensively reported.
HSPA5 Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting HSPA5. HSPA5 is a central chaperone protein in the endoplasmic reticulum that plays a critical role in the Unfolded Protein Response (UPR). Under ER stress, HSPA5 dissociates from three key ER stress sensors (IRE1α, PERK, and ATF6), leading to their activation and the initiation of downstream signaling to restore ER homeostasis. By inhibiting HSPA5, HM03 disrupts this process, leading to an accumulation of unfolded proteins and ultimately inducing apoptosis in cancer cells that are highly dependent on the UPR for survival.
Caption: HSPA5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols. Researchers should optimize these based on their specific experimental needs and cell systems.
Preparation of Stock Solutions
A concentrated stock solution is typically prepared in an organic solvent and then diluted to the final working concentration in an aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder completely. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
General Protocol for Assessing Chemical Stability
This protocol provides a framework for evaluating the stability of this compound under various conditions.
Objective: To determine the degradation of this compound over time at different temperatures and in different solvents.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline (PBS) or Tris-HCl, pH 7.4)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC-MS system for analysis
Experimental Workflow Diagram:
Caption: General experimental workflow for assessing the chemical stability of this compound.
Protocol:
-
Sample Preparation: Prepare fresh solutions of this compound at a known concentration (e.g., 10 µM) in the solvents to be tested (e.g., DMSO, PBS pH 7.4).
-
Initial Analysis (T=0): Immediately analyze an aliquot of each freshly prepared solution using a validated HPLC-MS method to determine the initial peak area corresponding to intact this compound. This will serve as the 100% reference.
-
Incubation: Incubate the remaining aliquots at the selected temperatures (e.g., 4°C, 25°C, 37°C). Protect samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one aliquot from each condition and analyze it by HPLC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) measurement.
Expected Outcome: This study will generate quantitative data on the stability of this compound under the tested conditions, which can be presented in a table similar to the template below.
Template for Stability Data Presentation
The following table is a template for summarizing the results from the stability assessment protocol. Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
| Storage Condition | Time (hours) | % Remaining HM03 (Mean ± SD) |
| In DMSO at -20°C | 0 | 100 |
| 24 | 99.5 ± 0.3 | |
| 48 | 99.1 ± 0.4 | |
| 168 (1 week) | 98.2 ± 0.5 | |
| In PBS (pH 7.4) at 4°C | 0 | 100 |
| 8 | 95.3 ± 1.2 | |
| 24 | 88.7 ± 2.1 | |
| 48 | 79.4 ± 2.5 | |
| In PBS (pH 7.4) at 37°C | 0 | 100 |
| 2 | 85.1 ± 1.8 | |
| 8 | 62.5 ± 3.0 | |
| 24 | 35.8 ± 4.2 |
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
By following these guidelines, researchers can ensure the proper storage, handling, and use of this compound, thereby maintaining the integrity of the compound and the reproducibility of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. De-acetylation and degradation of HSPA5 is critical for E1A metastasis suppression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. gchemglobal.com [gchemglobal.com]
Application Notes and Protocols: The Use of HM03 Trihydrochloride in HCT116 Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HCT116 cell line, derived from human colorectal carcinoma, is a cornerstone in cancer research, providing a valuable in vitro model for studying colorectal cancer biology and evaluating potential therapeutic agents.[1][2][3] These cells are characterized by an epithelial-like morphology, adherent growth, and a mutation in the KRAS proto-oncogene (codon 13).[1][2][3] With a doubling time of approximately 25 to 35 hours, HCT116 cells are readily cultured and suitable for a variety of cellular and molecular assays.[1]
A promising target in cancer therapy is the Heat Shock Protein 70 (HSP70) family, which plays a crucial role in protein folding and protecting cells from stress.[4] One member of this family, HSPA5 (also known as Bip or Grp78), is a key regulator of endoplasmic reticulum (ER) homeostasis and has been identified as a critical factor in promoting cancer cell survival, proliferation, and drug resistance.[4][5][6] HM03 trihydrochloride is a potent and selective inhibitor of HSPA5, demonstrating significant anticancer activity.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in HCT116 cancer cell lines.
Data Presentation
The following table summarizes the reported quantitative data on the effect of this compound on HCT116 cells.
| Parameter | Value | Cell Line | Concentration of HM03 | Incubation Time | Reference |
| Cell Viability | >50% inhibition | HCT116 | 25 µM | 72 hours | [5][6] |
| Cell Survival | 18% survival | HCT116 | 25 µM | Not Specified | [4] |
Experimental Protocols
Cell Culture and Maintenance of HCT116 Cells
-
Materials:
-
HCT116 cells
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
-
-
Protocol:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, and then add 1-2 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density. A recommended seeding density is 2 x 10^4 cells/cm².[1]
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 8 x 10³ cells/well and allow them to adhere overnight.[7]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of HM03 (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with DMSO, if applicable) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and plasma membrane integrity (Propidium Iodide staining).
-
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed HCT116 cells in 6-well plates (1 x 10⁶ cells/well) and treat with various concentrations of HM03 for 24 or 48 hours.[8]
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
HCT116 cells
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed HCT116 cells and treat with HM03 as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-HSPA5, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Protocol:
-
Treat HCT116 cells with HM03 as desired.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Visualizations
Caption: HSPA5 signaling pathway and its inhibition by HM03.
Caption: General experimental workflow for testing HM03 in HCT116 cells.
References
- 1. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 2. HCT116 cells - Wikipedia [en.wikipedia.org]
- 3. accegen.com [accegen.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assay [bio-protocol.org]
- 8. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HM03 Trihydrochloride in Tumor Inhibition Assays
Note to the User: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "HM03 trihydrochloride." The following document is a comprehensive template based on standard laboratory procedures for anti-tumor compound evaluation. Please insert your specific experimental data for this compound into the provided structures.
Introduction
This compound is a novel small molecule inhibitor under investigation for its potential anti-neoplastic properties. This document provides detailed protocols for evaluating the efficacy of this compound in both in vitro and in vivo tumor models. It also includes templates for data presentation and visualization of its putative mechanism of action.
In Vitro Efficacy
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines using a colorimetric MTT assay.
Experimental Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) to ~80% confluency in appropriate growth media.
-
Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
Perform serial dilutions of the stock solution to create a range of working concentrations (e.g., 0.1 nM to 100 µM).
-
Remove the medium from the 96-well plates and add 100 µL of medium containing the various concentrations of this compound to the respective wells. Include vehicle control (medium with the same percentage of solvent) and untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay and Data Acquisition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log-transformed drug concentration and use non-linear regression to determine the IC50 value.
-
Summary of In Vitro Cytotoxicity
The following table is a template for summarizing the IC50 values of this compound against a panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) [48h] | IC50 (µM) [72h] |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] |
| U87 | Glioblastoma | [Insert Data] | [Insert Data] |
| HCT116 | Colorectal Carcinoma | [Insert Data] | [Insert Data] |
In Vivo Tumor Growth Inhibition
Subcutaneous Xenograft Mouse Model
This protocol describes the evaluation of the anti-tumor activity of this compound in an in vivo subcutaneous xenograft model using immunodeficient mice.
Experimental Protocol:
-
Cell Preparation and Implantation:
-
Culture a selected cancer cell line (e.g., HCT116) to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Prepare the formulation for this compound and the vehicle control.
-
Administer this compound at the predetermined dose(s) (e.g., 10, 30, 100 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection) according to the treatment schedule (e.g., once daily for 21 days).
-
Administer the vehicle control to the control group following the same schedule.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and mouse body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
-
Analyze the statistical significance of the results.
-
Summary of In Vivo Efficacy
This table is a template for summarizing the in vivo anti-tumor efficacy of this compound.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | [Insert Data] | - | [Insert Data] |
| HM03 | 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| HM03 | 30 | [Insert Data] | [Insert Data] | [Insert Data] |
| HM03 | 100 | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Experimental Workflow
The diagram below illustrates a standard workflow for screening and evaluating a novel anti-cancer compound like this compound.
Caption: A generalized workflow for anti-cancer drug discovery.
Putative Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated pathway in cancer and a common target for therapeutic agents. This serves as a placeholder for the actual molecular pathway targeted by this compound.
Caption: Hypothetical inhibition of the PI3K/AKT pathway by HM03.
Application Notes and Protocols for Western Blot Analysis Following HM03 Trihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
HM03 trihydrochloride is a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1][2][3] HSPA5 is a master regulator of the unfolded protein response (UPR) and plays a critical role in protein folding, assembly, and quality control within the endoplasmic reticulum (ER).[4][5] In cancer cells, which often experience high levels of ER stress due to rapid proliferation and harsh microenvironments, HSPA5 is frequently overexpressed to promote cell survival and resistance to therapy. Inhibition of HSPA5 by this compound disrupts these pro-survival mechanisms, leading to an accumulation of unfolded proteins, induction of chronic ER stress, and subsequent activation of autophagy and apoptosis pathways, highlighting its potential as an anti-cancer therapeutic.[1][5]
These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate the cellular response to this compound treatment, focusing on key protein markers within the UPR, apoptosis, and autophagy signaling cascades.
Data Presentation
The following table summarizes hypothetical quantitative Western blot data illustrating the expected dose-dependent effects of this compound on key signaling proteins in a cancer cell line after a 24-hour treatment. The values are presented as fold change relative to a vehicle-treated control, normalized to a loading control (e.g., β-actin or GAPDH).
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
| Target Protein | Cellular Process | 0 µM HM03 (Vehicle) | 10 µM HM03 | 25 µM HM03 | 50 µM HM03 |
| HSPA5 (GRP78) | ER Stress / UPR | 1.0 | 1.2 | 1.5 | 1.8 |
| ATF6 (cleaved) | ER Stress / UPR | 1.0 | 1.8 | 2.5 | 3.2 |
| p-eIF2α | ER Stress / UPR | 1.0 | 2.0 | 3.1 | 4.0 |
| CHOP | ER Stress / Apoptosis | 1.0 | 2.5 | 4.0 | 5.5 |
| Cleaved Caspase-3 | Apoptosis | 1.0 | 2.2 | 3.8 | 5.1 |
| Cleaved PARP | Apoptosis | 1.0 | 1.9 | 3.5 | 4.8 |
| Bax | Apoptosis | 1.0 | 1.5 | 2.1 | 2.8 |
| Bcl-2 | Apoptosis | 1.0 | 0.7 | 0.4 | 0.2 |
| LC3-II/LC3-I Ratio | Autophagy | 1.0 | 1.8 | 2.7 | 3.5 |
| p62/SQSTM1 | Autophagy | 1.0 | 0.6 | 0.3 | 0.1 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for Western blot analysis.
Caption: HSPA5 inhibition by HM03 leads to UPR activation, inducing autophagy and apoptosis.
Caption: Standard workflow for Western blot analysis of protein expression.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HCT116, HeLa, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
HM03 Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 10, 25, 50 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protein Extraction
-
Cell Wash: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Storage: Store the protein extracts at -80°C for long-term use or proceed directly to protein quantification.
Protein Quantification
-
Assay Selection: Determine the total protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay or Bradford assay, according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., Bovine Serum Albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples using a plate reader.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve. This is crucial for ensuring equal protein loading in the subsequent steps.
Western Blotting
-
Sample Preparation: Based on the protein quantification results, dilute each protein sample with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of a 4-20% Tris-Glycine polyacrylamide gel. Also, load a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure complete contact between the gel and the membrane and avoid air bubbles.
-
Blocking: After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST). Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-GRP78, anti-cleaved caspase-3, anti-LC3B) diluted in the blocking buffer. The incubation should be performed overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species. This incubation should be for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (Optional): To detect another protein on the same membrane, the membrane can be stripped of the bound antibodies using a stripping buffer and then re-probed starting from the blocking step. It is recommended to first probe for proteins of lower abundance and then for more abundant proteins like loading controls.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin, GAPDH) to correct for loading variations. Express the results as a fold change relative to the vehicle-treated control.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HSPA5 negatively regulates lysosomal activity through ubiquitination of MUL1 in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New anti-cancer molecules targeting HSPA5/BIP to induce endoplasmic reticulum stress, autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with HM03 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
HM03 trihydrochloride is a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78). HSPA5 is a master regulator of the unfolded protein response (UPR), a critical cellular stress response pathway that maintains protein homeostasis within the endoplasmic reticulum (ER).[1][2] By inhibiting HSPA5, this compound disrupts protein folding and quality control, leading to ER stress.[1] Prolonged ER stress can trigger downstream signaling cascades that culminate in programmed cell death (apoptosis) and cell cycle arrest, making HSPA5 an attractive target in cancer therapy.[1][2]
These application notes provide detailed protocols for utilizing flow cytometry to quantify the effects of this compound on apoptosis and cell cycle progression in cancer cell lines. Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of individual cells within a heterogeneous population.
Mechanism of Action: HSPA5 Inhibition and Induction of ER Stress
HSPA5 plays a crucial role in maintaining ER homeostasis by assisting in protein folding, assembly, and translocation, as well as targeting misfolded proteins for degradation. In the unstressed state, HSPA5 binds to and inactivates three key ER stress sensors: Inositol-requiring enzyme 1 (IRE1), Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), and Activating transcription factor 6 (ATF6).
Upon inhibition of HSPA5 by this compound, the accumulation of unfolded proteins in the ER lumen leads to the dissociation of HSPA5 from these sensors, activating the UPR. The UPR initially aims to restore homeostasis, but sustained activation due to persistent ER stress shifts the balance towards apoptosis. Key apoptotic signaling pathways initiated by the UPR include the PERK-eIF2α-ATF4-CHOP pathway and the IRE1-TRAF2-JNK pathway.
Figure 1: Simplified signaling pathway of HSPA5 inhibition by this compound leading to apoptosis and cell cycle arrest.
Application 1: Analysis of Apoptosis Induction
Inhibition of HSPA5 by this compound is expected to induce apoptosis. A common method to quantify apoptosis by flow cytometry is through the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells.
Expected Results
Treatment of cancer cells with this compound is anticipated to show a dose- and time-dependent increase in the percentage of apoptotic cells. A hypothetical dataset is presented below for illustrative purposes.
Table 1: Hypothetical Apoptosis Analysis of Cancer Cells Treated with this compound for 48 hours
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| HM03 (1 µM) | 80.5 ± 3.5 | 12.3 ± 1.5 | 7.2 ± 1.1 |
| HM03 (5 µM) | 55.7 ± 4.2 | 28.9 ± 2.8 | 15.4 ± 2.3 |
| HM03 (10 µM) | 25.1 ± 5.1 | 45.6 ± 3.9 | 29.3 ± 4.5 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocol: Annexin V and Propidium Iodide Staining
Figure 2: Experimental workflow for Annexin V and PI staining.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells into a centrifuge tube.
-
Adherent cells: Aspirate the culture medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and collect cells into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls (unstained cells, Annexin V only, and PI only) to set up the instrument correctly.
Application 2: Cell Cycle Analysis
ER stress induced by HSPA5 inhibition can also lead to cell cycle arrest, preventing damaged cells from proliferating. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This is typically achieved by staining fixed and permeabilized cells with a DNA-binding dye like Propidium Iodide.
Expected Results
Treatment with this compound is expected to cause an accumulation of cells in a specific phase of the cell cycle, most likely the G1 or G2/M phase, indicating cell cycle arrest. A hypothetical dataset is provided below for illustration.
Table 2: Hypothetical Cell Cycle Analysis of Cancer Cells Treated with this compound for 24 hours
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0 µM) | 55.3 ± 3.2 | 30.1 ± 2.5 | 14.6 ± 1.8 |
| HM03 (1 µM) | 65.8 ± 4.1 | 22.5 ± 2.1 | 11.7 ± 1.5 |
| HM03 (5 µM) | 78.2 ± 5.5 | 15.3 ± 1.9 | 6.5 ± 1.1 |
| HM03 (10 µM) | 85.1 ± 6.3 | 9.8 ± 1.4 | 5.1 ± 0.9 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Figure 3: Experimental workflow for cell cycle analysis using Propidium Iodide.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest suspension or adherent cells as previously described.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks if necessary.
-
Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks.
Troubleshooting and Considerations
-
Cell Viability: Ensure that the initial cell population is healthy and has high viability before starting the experiment.
-
Reagent Titration: The optimal concentration of antibodies and dyes may vary between cell types. It is recommended to titrate these reagents to determine the optimal signal-to-noise ratio.
-
Compensation: Proper compensation is crucial for multi-color flow cytometry experiments to correct for spectral overlap between different fluorochromes.
-
Controls: Always include appropriate controls, including unstained cells, single-stain controls for compensation, and vehicle-treated controls.
-
Time Course: Apoptosis and cell cycle arrest are dynamic processes. It is advisable to perform a time-course experiment to determine the optimal time point for analysis.
These application notes provide a framework for investigating the cellular effects of this compound using flow cytometry. By following these protocols, researchers can obtain quantitative data on the induction of apoptosis and cell cycle arrest, providing valuable insights into the mechanism of action of this HSPA5 inhibitor.
References
Troubleshooting & Optimization
Troubleshooting HM03 trihydrochloride experimental results
Welcome to the technical support center for HM03 trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental troubleshooting and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5, also known as HSPA5, GRP78, or BiP. HSPA5 is a master regulator of the endoplasmic reticulum (ER) stress response and is crucial for protein folding and quality control.[1][2] In cancer cells, which often exhibit high levels of ER stress due to rapid proliferation, HSPA5 is frequently overexpressed to promote survival.[2][3] By inhibiting the ATPase activity of HSPA5, this compound disrupts protein folding machinery, leading to an accumulation of misfolded proteins and induction of the Unfolded Protein Response (UPR).[1][2][4] Prolonged ER stress ultimately triggers cancer cell death through apoptosis and autophagy.[3][4]
Q2: What are the expected phenotypic effects of this compound in cancer cell lines?
A2: Treatment of sensitive cancer cell lines with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation.[4] Other anticipated effects include the induction of apoptosis and autophagy.[3][4] The induction of ER stress is a key mechanistic hallmark.[5][6]
Q3: How should I dissolve and store this compound?
Q4: I am observing lower potency (higher IC50) than expected. What could be the reason?
A4: Several factors could contribute to lower than expected potency. These include:
-
Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Sensitivity: Different cell lines can have varying levels of dependence on the HSPA5 pathway for survival.
-
Experimental Conditions: Factors such as cell seeding density, passage number, and the duration of compound exposure can significantly influence the outcome.[9]
-
Assay Type: The choice of cell viability assay can impact the apparent IC50 value.
Q5: Are there any known off-target effects of this compound?
A5: this compound belongs to the acridine class of compounds. Acridine derivatives are known to be DNA intercalators and can inhibit topoisomerase enzymes.[10][11][12] While this compound is designed to be a selective HSPA5 inhibitor, at higher concentrations, these off-target effects could contribute to cytotoxicity. If you observe unexpected cellular responses, consider evaluating markers of DNA damage or topoisomerase inhibition.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect on Cell Viability
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility | Visually inspect the culture medium for any precipitate after adding the diluted compound. If precipitation is observed, try preparing a fresh dilution, vortexing thoroughly, or using a different solvent system if compatible with your cells. Consider a brief sonication of the stock solution. |
| Cell Health and Confluency | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment.[13][14] Avoid using cells that are over-confluent or have been in culture for a high number of passages.[9] |
| Incorrect Dosing | Verify the calculations for your serial dilutions. Perform a wide dose-response curve to ensure you are testing within the effective concentration range. |
| Edge Effects in Plates | Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect results. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.[9][15] |
| Cell Line Resistance | The specific cancer cell line you are using may not be highly dependent on the HSPA5 pathway for survival. Consider testing a panel of cell lines or a positive control cell line known to be sensitive to ER stress inducers. |
Problem 2: Unexpected Western Blot Results
| Possible Cause | Troubleshooting Steps |
| No change in HSPA5 levels | This compound is an inhibitor of HSPA5's ATPase activity, and it may not necessarily lead to a decrease in the total protein level of HSPA5. In fact, induction of ER stress can lead to an upregulation of HSPA5 as part of the UPR.[6][7] |
| Weak or No Signal for Downstream Markers | Confirm that your antibodies for UPR markers (e.g., p-eIF2α, CHOP, XBP1s) are validated for Western blotting. Optimize antibody concentrations and incubation times.[16][17] Ensure sufficient protein is loaded; a Bradford or BCA assay is recommended to normalize protein loading.[16] |
| High Background | Ensure adequate blocking of the membrane (e.g., 1 hour at room temperature or overnight at 4°C).[17] Optimize the concentration of your primary and secondary antibodies and increase the number and duration of wash steps.[16][17] |
| Incorrect Band Size | Protein degradation can lead to bands at a lower molecular weight.[16][18] Always use fresh samples and add protease inhibitors to your lysis buffer.[18] Post-translational modifications can cause proteins to run at a higher molecular weight than predicted.[18] |
Quantitative Data
The following tables provide representative IC50 values for other known HSPA5 inhibitors in various cancer cell lines. This data is intended to serve as a reference for the expected potency range of HSPA5 inhibitors.
Table 1: IC50 Values of HSPA5 Inhibitor YUM70 in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MIA PaCa-2 | 2.8 |
| PANC-1 | 4.5 |
| BxPC-3 | 9.6 |
| HPNE (normal) | >30 |
Data extracted from studies on the HSPA5 inhibitor YUM70.[1][19]
Table 2: IC50 Values of HSPA5 Inhibitor HA15 in Melanoma Cell Lines
| Cell Line | IC50 (µM) |
| A375 | 1 - 2.5 |
Data extracted from studies on the HSPA5 inhibitor HA15.[4]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for UPR Markers
This protocol provides a general framework for detecting changes in protein expression following treatment with this compound.
-
Cell Treatment and Lysis: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSPA5 and UPR markers (e.g., p-eIF2α, CHOP, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
References
- 1. GRP78 Inhibitor YUM70 Suppresses SARS-CoV-2 Viral Entry, Spike Protein Production and Ameliorates Lung Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. New anti-cancer molecules targeting HSPA5/BIP to induce endoplasmic reticulum stress, autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Acridine as an Anti-Tumour Agent: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interest of acridine derivatives in the anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. marinbio.com [marinbio.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. bosterbio.com [bosterbio.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. medchemexpress.com [medchemexpress.com]
How to address HM03 trihydrochloride off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HM03 trihydrochloride, a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Grp78 or BiP.[1][2] The information herein is intended to help researchers, scientists, and drug development professionals address potential off-target effects and interpret experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is HSPA5 (also known as Grp78 or BiP), a key molecular chaperone involved in protein folding and the unfolded protein response (UPR) within the endoplasmic reticulum.[1][3] By inhibiting HSPA5, HM03 can induce ER stress, leading to apoptosis, particularly in cancer cells that are highly dependent on the UPR for survival.[3]
Q2: What are off-target effects and why are they a concern with HM03?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. While HM03 is described as a selective HSPA5 inhibitor, it is crucial to experimentally validate its on-target effects in your specific model system.[1] Unintended interactions can lead to misinterpretation of results, unexpected phenotypes, or cellular toxicity.
Q3: My cells show a phenotype that is inconsistent with HSPA5 inhibition. How can I determine if this is an off-target effect?
A3: An unexpected phenotype could arise from off-target effects, pathway cross-talk, or specific cellular context. A multi-step approach is recommended to investigate this:
-
Validate with a structurally unrelated HSPA5 inhibitor: Use another HSPA5 inhibitor with a different chemical scaffold (see Table 1). If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Perform a dose-response analysis: Use the lowest effective concentration of HM03 that engages HSPA5 to minimize the likelihood of engaging lower-affinity off-targets.
-
Rescue experiment: If possible, overexpress HSPA5 in your cells. If the phenotype induced by HM03 is reversed, this provides strong evidence for an on-target mechanism.
-
Directly assess target engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that HM03 is binding to HSPA5 in your cells at the concentrations used in your experiments.
Q4: I'm observing significant cytotoxicity at concentrations where I expect to see specific HSPA5 inhibition. What should I do?
A4: High cytotoxicity can be a result of potent on-target effects in a highly dependent cell line or off-target toxicity. To distinguish between these possibilities:
-
Titrate the concentration: Perform a detailed concentration-response curve to identify a therapeutic window where you observe inhibition of HSPA5 activity without widespread cell death.
-
Use orthogonal approaches: Employ genetic methods like siRNA or shRNA to knock down HSPA5. If the cytotoxicity is replicated, it suggests the phenotype is due to the loss of HSPA5 function.
-
Analyze markers of apoptosis and cell stress: Evaluate whether the observed cell death is consistent with the known downstream consequences of HSPA5 inhibition, such as the induction of ER stress markers (e.g., CHOP) and apoptosis.
Data Presentation: Comparative Selectivity of HSPA5 Inhibitors
The following table summarizes quantitative data for HM03 and other commonly used HSPA5 inhibitors. Note that direct comparisons should be made with caution as experimental conditions may vary between studies.
| Inhibitor | Target(s) | IC50 / % Inhibition | Cell Line / Assay Conditions |
| HM03 | HSPA5 (Grp78) | >50% inhibition at 25 µM | HCT116 cells [1][4] |
| VER-155008 | HSP70, HSC70, HSPA5 (Grp78) | HSP70: 0.5 µM, HSC70: 2.6 µM, HSPA5: 2.6 µM | Cell-free assays[4] |
| HA15 | HSPA5 (Grp78) | 1-2.5 µM | A375 cells[4] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of HM03 binding to HSPA5 in a cellular context.
-
Principle: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This change can be detected by quantifying the amount of soluble protein remaining after heat treatment.
-
Methodology:
-
Cell Treatment: Treat cultured cells with HM03 at various concentrations or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 37°C to 70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Detection: Collect the supernatant and analyze the amount of soluble HSPA5 at each temperature point using Western blotting with a specific anti-HSPA5 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble HSPA5 relative to the non-heated control against the temperature. A rightward shift in the melting curve in the presence of HM03 indicates target engagement.[4]
-
2. Fluorescence Polarization (FP) Assay for In Vitro Selectivity
This biochemical assay can be used to quantify the binding affinity of HM03 to purified HSPA5 and can be adapted to screen against other proteins.
-
Principle: The assay measures the change in polarization of fluorescent light from a small fluorescently labeled ligand (tracer) when it binds to a larger protein. An inhibitor will compete with the tracer, leading to a decrease in fluorescence polarization.[4]
-
Methodology:
-
Reagent Preparation: Prepare solutions of purified HSPA5 protein, a suitable fluorescent tracer that binds to HSPA5, and serial dilutions of HM03.
-
Assay Procedure (384-well plate format):
-
Add a fixed concentration of HSPA5 protein to each well.
-
Add the serially diluted HM03 or vehicle control.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
-
Incubation: Incubate the plate at room temperature (e.g., 60 minutes) to allow the binding to reach equilibrium, protecting it from light.
-
Measurement: Measure the fluorescence polarization using a plate reader. A decrease in polarization with increasing HM03 concentration indicates competitive binding.
-
Visualizations
Caption: A decision-making workflow for troubleshooting unexpected experimental results with HM03.
Caption: Simplified signaling pathway showing HM03 inhibition of HSPA5 and induction of apoptosis via the UPR.
Caption: A summary of the experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Optimizing HM03 Trihydrochloride for Enhanced Assay Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of HM03 trihydrochloride in various assays. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or 78 kDa glucose-regulated protein (GRP78).[1][2] HSPA5 is a key molecular chaperone in the endoplasmic reticulum (ER) responsible for proper protein folding.[1] By inhibiting HSPA5, this compound disrupts protein folding, leading to an accumulation of misfolded proteins and inducing ER stress. This triggers the Unfolded Protein Response (UPR), which, if prolonged, can lead to apoptosis (programmed cell death), particularly in cancer cells that are highly dependent on the UPR for survival.[1]
Q2: In which types of assays is this compound typically used?
A2: Given its function as an HSPA5 inhibitor with anticancer properties, this compound is primarily used in a variety of cell-based assays in cancer research.[1][2] These include:
-
Cell Viability and Cytotoxicity Assays: To determine the dose-dependent effect of the compound on cancer cell survival.
-
Apoptosis Assays: To confirm that the observed cell death is due to programmed cell death.
-
Western Blotting: To analyze the expression levels of proteins involved in the UPR and apoptotic pathways.
-
Immunofluorescence Assays: To visualize the localization of HSPA5 and other stress-related proteins within the cell.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, a good starting point for a dose-response experiment is a range between 0.1 µM and 50 µM.[2] For example, in HCT116 cells, a concentration of 25 µM has been shown to cause over 50% inhibition of cell viability after 72 hours of incubation.[2]
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to prepare a concentrated stock solution in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below. Before each experiment, thaw an aliquot and dilute it to the desired working concentration in your cell culture medium.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: I am not observing the expected inhibitory effect on my cancer cell line.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value for your specific cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a significant effect.[2] |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to HSPA5 inhibition. Verify the expression level of HSPA5 in your cell line. Consider using a positive control compound known to induce ER stress or a different cell line known to be sensitive. |
| Compound Instability | Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. The stability of the compound in your specific cell culture medium at 37°C over the course of the experiment should also be considered. |
| Incorrect Assay Choice | The chosen cell viability assay may not be suitable. For example, if the compound interferes with the assay chemistry, it can lead to inaccurate results. Consider using an alternative assay method (e.g., an ATP-based assay instead of an MTT assay) to confirm your findings. |
Issue 2: I am observing high levels of cytotoxicity even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of the Cell Line | Your cell line may be particularly sensitive to HSPA5 inhibition. Perform a dose-response experiment starting from very low concentrations (e.g., in the nanomolar range) to identify a non-toxic working range. |
| Solvent Toxicity | The final concentration of the solvent (e.g., DMSO) in the culture medium might be too high. Ensure the final solvent concentration is at a non-toxic level, typically below 0.5%, and include a vehicle-only control in your experiments. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors can sometimes have off-target effects. Correlate the cytotoxic effect with a specific marker of HSPA5 inhibition (e.g., upregulation of UPR target genes) to ensure the observed effect is target-specific. |
Quantitative Data Summary
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| HCT116 | Cell Viability | 25 µM | 72 hours | >50% inhibition |
This data is based on published literature and should be used as a reference. Optimal conditions may vary for different cell lines and experimental setups.[2]
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: HSPA5 inhibition by HM03 leads to ER stress and activation of the UPR pathways, ultimately resulting in apoptosis.
Caption: A typical workflow for screening the anticancer activity of a compound like this compound in vitro.
References
Issues with HM03 trihydrochloride stability in solution
Welcome to the technical support center for HM03 trihydrochloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential stability issues with this compound in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78). HSPA5 is a molecular chaperone crucial for protein folding and assembly within the endoplasmic reticulum (ER). By inhibiting HSPA5, HM03 disrupts protein folding machinery, leading to ER stress and potentially inducing apoptosis in cancer cells that are often highly dependent on stress response pathways for survival.
Q2: My this compound solution has changed color. What does this indicate?
A change in the color of your stock or working solution could indicate chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is advisable to discard the solution and prepare a fresh one. To minimize degradation, always store solutions in amber vials or containers wrapped in foil and minimize exposure to light.[1]
Q3: I am observing precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[1] To address this, consider the following:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.[1]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. If possible, consider storing solutions at a slightly lower concentration.[1]
-
Fresh Preparation: Do not use a solution that has precipitated. It is best to prepare fresh solutions for your experiments.
Q4: Can I reuse leftover diluted this compound solution from my experiment?
It is not recommended to reuse leftover diluted solutions. The stability of this compound in aqueous buffers, especially at low concentrations, is not well characterized. For consistent and reliable results, it is best practice to prepare fresh dilutions for each experiment from a frozen stock solution.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in assays.
This is a common problem that may arise from the degradation of the compound in solution. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent inhibitor activity.
Issue 2: Rapid loss of activity in aqueous buffers.
This compound, like many small molecules, may have limited stability in aqueous solutions. The trihydrochloride salt form can influence the pH of the solution, which in turn can affect stability.
Potential Causes and Solutions:
-
pH-dependent hydrolysis: The stability of the compound may be sensitive to the pH of your assay buffer.
-
Troubleshooting: If possible, test the stability of HM03 in a few different buffers with varying pH values (e.g., pH 6, 7.4, and 8) to determine the optimal pH for your experiments.
-
-
Hydrolysis of the trihydrochloride salt: The salt may hydrolyze in aqueous solutions, potentially leading to the precipitation of the free base or degradation.[2][3]
-
Troubleshooting: Prepare fresh dilutions in your aqueous buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods.
-
Data on this compound Stability
Currently, detailed quantitative stability data for this compound in various solvents is limited. However, based on information from suppliers, the following storage conditions for stock solutions in DMSO are recommended:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 2 years | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Suitable for medium-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| 4°C | Up to 2 weeks | For short-term storage of solutions that will be used frequently. Protect from light. |
Note: It is always best to prepare and use solutions on the same day whenever possible.
Experimental Protocols
Protocol: Assessment of this compound Stability in an Aqueous Buffer
This protocol provides a general framework for researchers to assess the stability of this compound in their specific experimental buffer.
Objective: To determine the stability of this compound in a chosen aqueous buffer over a specific time course at a given temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Amber or foil-wrapped microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Initial Sample (T=0):
-
Dilute the stock solution to the final desired concentration in your experimental buffer.
-
Immediately analyze a sample by HPLC to determine the initial peak area of the intact compound. This will serve as your 100% reference.
-
-
Incubation:
-
Incubate the remaining diluted solution under your experimental conditions (e.g., 37°C in a cell culture incubator).
-
-
Time Points:
-
At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot of the incubated solution.
-
-
Analysis:
-
Analyze each aliquot by HPLC using the same method as the initial sample.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point by comparing its peak area to the peak area at T=0.
-
Plot the percentage of remaining compound against time to visualize the stability profile.
-
Caption: Experimental workflow for assessing compound stability.
Potential Degradation Pathways
While specific degradation products of this compound have not been documented in the literature, its chemical structure, which contains an acridine core and a piperazine moiety, suggests potential degradation pathways.
Caption: Potential degradation pathways for this compound.
-
Oxidation and Photodegradation: The acridine ring system is known to be susceptible to oxidation and degradation upon exposure to light.[4][5][6]
-
Piperazine Ring Degradation: The piperazine ring can undergo oxidative or thermal degradation.[7][8][9][10]
-
Hydrolysis: As a trihydrochloride salt, the compound may be susceptible to hydrolysis in aqueous solutions, which can be influenced by pH.[2][3][11]
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. neptjournal.com [neptjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Photocatalytic oxidative degradation of acridine orange in aqueous solution with polymeric metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with HM03 Trihydrochloride
Frequently Asked Questions (FAQs)
Q1: What is HM03 trihydrochloride and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of HSPA5 (also known as Bip or Grp78) and has demonstrated anticancer activity.[2] Like many active pharmaceutical ingredients (APIs), particularly those with complex aromatic structures, it can exhibit poor aqueous solubility. This can pose significant challenges for achieving the necessary concentrations for biological assays, preclinical studies, and formulation development, potentially leading to inconsistent results and underestimation of its therapeutic potential.[3][4]
Q2: I am seeing precipitation when I try to dissolve this compound in a neutral buffer. What is happening?
A2: HM03 is a trihydrochloride salt of a weakly basic parent compound.[5] The solubility of such salts is often pH-dependent. In neutral or alkaline conditions, the salt can convert to its less soluble free base form, causing it to precipitate out of solution. It is generally expected that hydrochloride salts will have higher solubility at lower pH values.[6][7]
Q3: Can I just use DMSO to dissolve this compound?
A3: While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many poorly soluble compounds, it may not always be suitable for all experimental systems. High concentrations of DMSO can be toxic to cells in culture and may interfere with certain biological assays. It is crucial to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium, ensuring the final DMSO concentration is within a tolerable range for your system (typically below 0.5%).
Q4: What is the "common ion effect" and how might it affect this compound solubility?
A4: The common ion effect can decrease the solubility of a salt when a solution already contains an ion that is a component of that salt. For this compound, dissolving it in a solution that already contains a high concentration of chloride ions (such as concentrated HCl or certain buffers) could potentially suppress its dissolution.[8][9] This is an important consideration when selecting acidic solubilizing agents.
Troubleshooting Guide: Step-by-Step Solubilization Protocol
If you are encountering poor solubility with this compound, follow this systematic approach to identify an effective solubilization method.
Step 1: Initial Solubility Assessment in Common Solvents
The first step is to determine the baseline solubility in standard laboratory solvents. This will inform the subsequent optimization steps.
Experimental Protocol:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into separate vials.
-
Add a measured volume of the test solvent (e.g., 100 µL) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not dissolve, gently warm the mixture (e.g., to 37°C) and continue vortexing. Note any changes.
-
If the compound remains insoluble, incrementally add more solvent until it fully dissolves, carefully recording the total volume added.
Data Presentation: Initial Solvent Solubility
| Solvent | Qualitative Solubility | Estimated Concentration (if soluble) | Observations |
| Deionized Water | Poor | < 1 mg/mL | Suspension forms |
| PBS (pH 7.4) | Poor | < 1 mg/mL | Immediate precipitation |
| DMSO | Good | ≥ 50 mg/mL | Clear solution |
| Ethanol | Moderate | ~5-10 mg/mL | May require warming |
| Propylene Glycol | Moderate | ~10-20 mg/mL | Viscous solution |
Note: The values in this table are hypothetical and should be determined experimentally.
Step 2: Optimizing Aqueous Solubility using pH Modification
For ionizable compounds like this compound, pH is a critical factor.
Experimental Protocol:
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4). Acidic buffers can be prepared using citrate or phosphate, or by simply using dilute HCl.
-
Add a known amount of this compound to a fixed volume of each buffer.
-
Use the shake-flask method: agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet any undissolved solid.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at an appropriate wavelength).
Data Presentation: pH-Dependent Solubility
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | 0.01 N HCl | (Experimental Value) |
| 4.0 | Citrate Buffer | (Experimental Value) |
| 6.0 | Phosphate Buffer | (Experimental Value) |
| 7.4 | PBS | (Experimental Value) |
Note: It is expected that solubility will be highest at the lowest pH.[7]
Step 3: Employing Co-solvents and Excipients
If pH adjustment alone is insufficient, the use of co-solvents or other solubilizing excipients can be explored. These agents work by reducing the polarity of the aqueous solvent or by creating micelles that encapsulate the drug.[10][11]
Experimental Protocol:
-
Select a promising aqueous buffer from Step 2 (e.g., pH 4 buffer).
-
Prepare stock solutions of various co-solvents and surfactants (e.g., 50% PEG400, 20% Solutol HS-15, 40% Captisol® (a cyclodextrin)).
-
Create a matrix of formulations by combining the aqueous buffer with different percentages of the co-solvent/excipient stocks.
-
Determine the solubility of this compound in each formulation using the protocol from Step 2.
Data Presentation: Co-solvent/Excipient Effects
| Formulation (Aqueous Base: pH 4 Buffer) | Solubility (mg/mL) | Observations |
| 10% Ethanol | (Experimental Value) | Clear, stable solution |
| 20% Propylene Glycol | (Experimental Value) | May be viscous |
| 10% Tween 80 | (Experimental Value) | Potential for micelle formation |
| 15% Captisol® | (Experimental Value) | Clear, stable solution |
Visualizing the Troubleshooting Workflow
The process of overcoming solubility issues can be visualized as a logical progression from simple to more complex solutions.
Caption: A flowchart for systematically troubleshooting the poor solubility of this compound.
HSPA5 Signaling Context
This compound is an inhibitor of HSPA5 (Bip/Grp78), a key regulator of the Unfolded Protein Response (UPR). Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified HSPA5 (Bip/Grp78) signaling in the Unfolded Protein Response (UPR).
References
- 1. targetmol.com [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HM03 (trihydrochloride) | C26H30Cl4N4O2 | CID 146681187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. rjpdft.com [rjpdft.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected results in HM03 trihydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HM03 trihydrochloride, a potent and selective inhibitor of HSPA5 (also known as Bip or Grp78).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1][2] HSPA5 is a master regulator of the unfolded protein response (UPR) and is crucial for protein folding and maintaining endoplasmic reticulum (ER) homeostasis. By inhibiting HSPA5, this compound disrupts these processes, leading to ER stress and subsequent apoptosis, particularly in cancer cells that are highly dependent on HSPA5 for survival.
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro studies, this compound can be dissolved in DMSO. For in vivo applications, a stock solution can be prepared by dissolving the compound in a vehicle such as a mixture of PEG300, Tween-80, and saline. Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[2]
Q3: What are the known off-target effects of this compound?
While HM03 is designed to be a selective inhibitor of HSPA5, it has been noted to have more binding interactions with HSPA5 and HSPA9 than with other HSP70 proteins.[2] As with any small molecule inhibitor, off-target effects are possible and should be considered when interpreting unexpected results. It is good practice to assess the effects of HM03 in knockout or knockdown models of HSPA5 to confirm that the observed phenotype is on-target.
Troubleshooting Guide for Unexpected Results
Issue 1: Lower-than-expected cytotoxicity or cell viability is not significantly reduced.
Possible Cause 1: Sub-optimal drug concentration or treatment duration.
-
Troubleshooting: Perform a dose-response experiment with a broader range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours). This will help determine the optimal concentration and duration for your specific cell line.
Possible Cause 2: Compensatory pro-survival signaling.
-
Explanation: Cancer cells can activate alternative survival pathways to counteract the stress induced by HSPA5 inhibition. One such pathway is the PI3K/Akt signaling cascade, which promotes cell survival.
-
Troubleshooting:
-
Assess the phosphorylation status of Akt and other key nodes in survival pathways via Western blot.
-
Consider co-treatment with an inhibitor of the compensatory pathway (e.g., a PI3K or Akt inhibitor) to enhance the cytotoxic effects of HM03.
-
Possible Cause 3: Upregulation of other chaperone proteins.
-
Explanation: As a compensatory mechanism to ER stress, cells may upregulate other heat shock proteins, such as HSP70, which can partially rescue the cells from apoptosis.
-
Troubleshooting:
-
Use Western blot to check the expression levels of other HSPs, like HSP70 and HSP90, following HM03 treatment.
-
If upregulation is observed, consider a combination therapy approach targeting these other chaperones.
-
Possible Cause 4: Cell line resistance.
-
Explanation: The sensitivity to HSPA5 inhibition can vary significantly between different cancer cell lines.
-
Troubleshooting:
-
If possible, test HM03 in a panel of cell lines to identify more sensitive models.
-
Review the literature for the expression levels of HSPA5 in your cell line of choice; higher levels may correlate with greater dependency and sensitivity.
-
Issue 2: Inconsistent results between experimental replicates.
Possible Cause 1: Issues with compound solubility.
-
Explanation: As a trihydrochloride salt, the solubility of HM03 could be sensitive to pH and buffer composition. Precipitation of the compound can lead to inconsistent effective concentrations.
-
Troubleshooting:
-
Always prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
Visually inspect the media containing the compound for any signs of precipitation.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.
-
Possible Cause 2: Variability in cell culture conditions.
-
Explanation: Cell density, passage number, and overall cell health can significantly impact the cellular response to a drug.
-
Troubleshooting:
-
Maintain a consistent seeding density for all experiments.
-
Use cells within a defined low passage number range.
-
Regularly check for mycoplasma contamination.
-
Issue 3: Unexpected changes in signaling pathways.
Possible Cause: Off-target effects or complex downstream consequences of HSPA5 inhibition.
-
Explanation: HSPA5 inhibition triggers the Unfolded Protein Response (UPR), a complex signaling network with three main branches: PERK, IRE1, and ATF6. The activation of these branches can have wide-ranging and sometimes unexpected effects on other signaling pathways.
-
Troubleshooting:
-
Perform a broader analysis of the UPR pathway by checking the activation/expression of key markers from all three branches (e.g., p-eIF2α, XBP1s, and cleaved ATF6).
-
Consider using a systems biology approach, such as proteomic or transcriptomic analysis, to get a more comprehensive view of the cellular response to HM03.
-
Data Presentation
Table 1: In Vitro Activity of this compound in HCT116 Human Colon Carcinoma Cells
| Parameter | Cell Line | Concentration (µM) | Result | Source |
| Inhibition | HCT116 | 25 | >50% | [2] |
| Cell Survival | HCT116 | 25 | 18% | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of HM03. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for UPR Markers
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HSPA5, CHOP (a marker of ER stress-induced apoptosis), p-eIF2α, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Signaling pathway of this compound inducing apoptosis via HSPA5 inhibition.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical approach to troubleshooting unexpected results in HM03 studies.
References
Technical Support Center: Minimizing Cytotoxicity of HM03 Trihydrochloride in Control Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of HM03 trihydrochloride in control (non-target) cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1] HSPA5 is a master regulator of the unfolded protein response (UPR) and is crucial for protein folding and quality control within the endoplasmic reticulum (ER). By inhibiting HSPA5, this compound can induce ER stress, which can lead to apoptosis in cancer cells.
Q2: Why am I observing significant cytotoxicity in my control cell line when using this compound?
A2: While this compound is designed to target cancer cells, which often have a higher reliance on the UPR for survival, high concentrations or prolonged exposure can also affect normal cells. The cytotoxic effects in control cells may be due to:
-
On-target effects: Inhibition of HSPA5 disrupts normal protein folding and ER homeostasis, which can trigger apoptosis even in non-cancerous cells.
-
Off-target effects: At higher concentrations, the compound may interact with other cellular targets, leading to unintended toxicity.
-
Cell line sensitivity: Some cell lines are inherently more sensitive to perturbations in ER stress pathways.
-
Experimental conditions: Suboptimal cell culture conditions, such as nutrient deprivation or high cell density, can exacerbate the cytotoxic effects of the compound.
Q3: What are the initial steps to troubleshoot and minimize the cytotoxicity of this compound?
A3: To minimize cytotoxicity, a systematic optimization of your experimental parameters is crucial. This involves:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration that inhibits the target without causing excessive cell death in your control cells.
-
Exposure Time Optimization: Reduce the incubation time. It is possible that a shorter exposure is sufficient to achieve the desired biological effect with minimal toxicity.
-
Solvent Toxicity Control: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Always include a vehicle-only control in your experiments.[2]
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed in Control Cells
Potential Cause 1: this compound Concentration is Too High.
-
Solution: Perform a dose-response curve to identify the half-maximal inhibitory concentration (IC50) in your target cells and a concentration that maintains high viability in your control cells.
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | Target Cell Viability (%) | Control Cell Viability (%) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 95 | 98 |
| 0.5 | 80 | 95 |
| 1.0 | 60 | 90 |
| 5.0 | 30 | 70 |
| 10.0 | 15 | 50 |
Potential Cause 2: Prolonged Exposure to this compound.
-
Solution: Conduct a time-course experiment to determine the minimum exposure time required to observe the desired effect in your target cells while minimizing toxicity in control cells.
Table 2: Example Time-Course Data for this compound (at a fixed concentration)
| Exposure Time (hours) | Target Cell Response (e.g., % inhibition) | Control Cell Viability (%) |
| 6 | 30 | 95 |
| 12 | 60 | 90 |
| 24 | 85 | 80 |
| 48 | 90 | 60 |
Issue 2: Suspected Induction of Apoptosis and Oxidative Stress
Potential Cause: this compound-induced ER stress is leading to apoptosis and the generation of Reactive Oxygen Species (ROS).
-
Solution 1: Assess Markers of Apoptosis. The intrinsic and extrinsic pathways of apoptosis are often mediated by caspases.[3][4][5] You can measure the activity of key executioner caspases like Caspase-3 and Caspase-7.
-
Solution 2: Measure ROS Levels. Drug-induced stress can lead to the overproduction of ROS, which can damage cellular components and trigger cell death.[6][7][8][9]
-
Solution 3: Co-treatment with Antioxidants. If ROS production is confirmed, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Measurement of Caspase-3/7 Activity
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Assay Reagent Addition: Use a commercially available Caspase-3/7 activity assay kit. Add the reagent, which contains a proluminescent caspase-3/7 substrate, to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate).
Protocol 3: Detection of Intracellular ROS
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
Probe Loading: Add a ROS-sensitive fluorescent probe (e.g., DCFDA - 2',7'-dichlorofluorescin diacetate) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells.
Visualizations
Caption: Workflow for optimizing this compound treatment.
Caption: Hypothetical pathway of HM03-induced cytotoxicity.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. benchchem.com [benchchem.com]
- 3. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 4. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 5. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 6. The role of cellular reactive oxygen species in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
HM03 trihydrochloride protocol refinement for reproducibility
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the use of HM03 trihydrochloride, a potent and selective inhibitor of HSPA5 (Heat Shock Protein Family A Member 5), also known as GRP78 or BiP.[1] This guide is intended for researchers, scientists, and drug development professionals.
I. Experimental Protocol: Cell Viability Assay
This protocol outlines the use of this compound to assess its effect on the viability of cancer cells using a standard MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A375 melanoma, DU145 prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in complete cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO concentration matched to the highest HM03 concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared HM03 dilutions or vehicle control to the respective wells.
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC₅₀ value.
-
II. Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | 1. Variability in cell seeding density.2. Inconsistent incubation times.3. Repeated freeze-thaw cycles of HM03 stock solution. | 1. Ensure a homogenous cell suspension and accurate cell counting.2. Standardize all incubation periods.3. Aliquot the stock solution into smaller volumes for single use. |
| Compound precipitation in media | 1. The final concentration of DMSO is too low for the compound's solubility.2. The compound has limited stability in aqueous media. | 1. Ensure the final DMSO concentration does not exceed 0.5%, but is sufficient to maintain solubility.2. Prepare fresh dilutions immediately before use. |
| High background in absorbance readings | 1. Incomplete removal of medium before adding DMSO.2. Contamination of the cell culture. | 1. Carefully aspirate all media before dissolving formazan crystals.2. Regularly test for mycoplasma contamination. |
| No observable effect on cell viability | 1. The chosen cell line is resistant to HSPA5 inhibition.2. The concentration range of HM03 is too low.3. Degradation of the compound. | 1. Confirm HSPA5 expression in the cell line. Consider using a positive control cell line.2. Perform a broader dose-response experiment.3. Use a fresh aliquot of the stock solution. |
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of HSPA5 (also known as GRP78 or BiP).[1] HSPA5 is a key chaperone protein in the endoplasmic reticulum (ER) that is crucial for protein folding and quality control. By inhibiting HSPA5, HM03 disrupts protein folding, leading to an accumulation of misfolded proteins and induction of ER stress. This can trigger apoptosis (programmed cell death), particularly in cancer cells that are highly dependent on HSPA5 for survival.[1][2]
Q2: How should I store this compound? A2: this compound should be stored as a solid at -20°C. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage, it is advisable to store under inert gas.
Q3: What are appropriate controls for experiments with this compound? A3: It is essential to include a vehicle control, which is the solvent (e.g., DMSO) used to dissolve the compound, at the same final concentration as in the experimental conditions. A negative control (untreated cells) and a positive control (a known inducer of apoptosis in your cell line) are also recommended.
Q4: Can this compound be used in in vivo studies? A4: While HM03 has shown anticancer activity, its use in in vivo studies requires careful consideration of its pharmacokinetics, pharmacodynamics, and potential toxicity. Preliminary in vivo studies with similar HSPA5 inhibitors have shown promise in inhibiting tumor growth.[3] However, specific protocols for in vivo use of HM03 would need to be developed and optimized.
Q5: What is the stability of this compound in cell culture medium? A5: The stability of small molecules in aqueous media can vary. It is recommended to prepare fresh dilutions of HM03 in cell culture medium for each experiment. For long-term experiments, consider refreshing the medium with a fresh inhibitor at regular intervals.
IV. Visualizations
Caption: HM03 inhibits HSPA5, leading to ER stress and apoptosis.
Caption: Workflow for cell viability assay with HM03.
Caption: Troubleshooting decision tree for HM03 experiments.
References
Dealing with batch-to-batch variability of HM03 trihydrochloride
Welcome to the technical support center for HM03 trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the use of this compound, with a specific focus on managing potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5, commonly known as HSPA5, BiP, or Grp78.[1] HSPA5 is a master regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway.[2][3] Under normal conditions, HSPA5 binds to and inactivates three key endoplasmic reticulum (ER) stress sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[4][5] When unfolded proteins accumulate in the ER, HSPA5 preferentially binds to them, releasing the sensors and triggering the UPR. HM03 is thought to exert its effect by modulating HSPA5 activity, thereby impacting this critical pathway.[1][6]
Q2: What are the key chemical properties of this compound?
A2: The fundamental properties of this compound are summarized in the table below. Understanding these is crucial for accurate experimental design.
| Property | Value | Reference |
| IUPAC Name | 4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride | |
| CAS Number | 1082532-95-3 | [1] |
| Molecular Formula | C₂₆H₃₀Cl₄N₄O₂ | |
| Molecular Weight | 572.3 g/mol | |
| Form | Solid | [7] |
Q3: How should I store and handle this compound?
A3: For maximum stability, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from light and moisture.[1] As a trihydrochloride salt, the compound can be hygroscopic. Repeated exposure to atmospheric moisture should be avoided. For preparing stock solutions, it is recommended to warm the vial to room temperature before opening to prevent condensation.
Q4: In what solvents is this compound soluble?
A4: The solubility of hydrochloride salts is highly dependent on the specific salt and the solvent. While specific data for this compound is not widely published, compounds of this nature are typically soluble in aqueous buffers and polar organic solvents like DMSO and ethanol. Due to its trihydrochloride form, dissolving it in unbuffered aqueous solutions may result in an acidic pH. It is crucial to perform solubility tests for your specific experimental buffer system.
Troubleshooting Guide
This guide addresses potential issues, particularly those arising from batch-to-batch variability.
Problem 1: I am observing inconsistent inhibitory effects or variable IC₅₀ values between different batches of this compound.
This is a common issue when working with research chemicals and can stem from several sources. Follow this logical workflow to diagnose the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: A new batch of this compound is difficult to dissolve or precipitates out of solution.
-
Possible Cause 1: Different Salt Form or Polymorph. Different crystallization processes can lead to different physical properties.
-
Solution: Before dissolving the entire batch, perform a small-scale solubility test (see Protocol 2). Try gentle warming (e.g., 37°C) or sonication to aid dissolution. Ensure the pH of your final solution is compatible with the compound's stability.
-
-
Possible Cause 2: Lower Purity. Impurities can significantly impact solubility.
-
Solution: Check the purity via HPLC (see Protocol 1). If the purity is lower than the previous batch, this is the likely cause.
-
-
Possible Cause 3: Solvent Quality. The quality of your solvent (e.g., DMSO) is critical.
-
Solution: Use fresh, anhydrous grade DMSO. Old DMSO can accumulate water, which may affect the solubility of certain compounds.
-
Problem 3: The solid compound has a different color or texture compared to a previous batch.
-
Possible Cause: This can be due to minor impurities, differences in residual solvent content, or a different crystalline form. While not always indicative of a problem with purity or activity, it warrants investigation.
-
Solution: Do not assume the batch is bad. First, perform QC checks for purity (Protocol 1) and identity (e.g., LC-MS). If the compound's purity and identity are confirmed, proceed with a small-scale functional assay to verify its activity against a known standard or previous batch.
-
Key Signaling Pathway
HM03 is an inhibitor of HSPA5, the master regulator of the Unfolded Protein Response (UPR). This pathway is critical for cellular homeostasis.
Caption: The role of HSPA5 in the Unfolded Protein Response (UPR).
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of an this compound batch.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA) or formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of HM03 in DMSO. Dilute to a final concentration of 50 µg/mL in a 50:50 mixture of water and ACN.
-
Mobile Phase A: 0.1% TFA (or formic acid) in water.
-
Mobile Phase B: 0.1% TFA (or formic acid) in ACN.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 254 nm and 365 nm (or scan for optimal wavelength).
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Compare this value to the Certificate of Analysis and previous batches.
-
Protocol 2: Kinetic Solubility Assessment
This protocol helps determine the apparent solubility in your experimental buffer.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Plate reader with absorbance or nephelometry capabilities
-
-
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of HM03 in DMSO.
-
Serial Dilution: In the 96-well plate, add 198 µL of your experimental buffer to multiple wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the first well (final concentration 100 µM, 1% DMSO). Mix well.
-
Incubation: Incubate the plate at room temperature (or your experimental temperature) for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 500-600 nm or use a nephelometer to detect light scattering caused by precipitated compound. Wells with a significant increase in signal compared to a DMSO-only control indicate precipitation. The highest concentration that does not show precipitation is the approximate kinetic solubility.
-
Caption: Recommended workflow for qualifying a new chemical batch.
References
- 1. Pathways: Unfolded Protein Response | www.antibodies-online.com [antibodies-online.com]
- 2. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the unfolded protein response regulator GRP78/BiP in development, cancer, and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The Molecular Chaperone GRP78/BiP as a Therapeutic Target for Neurodegenerative Disorders: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HSPA5 modulators and how do they work? [synapse.patsnap.com]
- 7. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HM03 Trihydrochloride Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HM03 trihydrochloride, a novel inhibitor of the Mito-Kinase Cascade involved in apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal solubility and stability, we recommend preparing stock solutions of this compound in sterile, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. For aqueous buffers, the solubility can be pH-dependent.[1] It is advisable to use a buffer with a slightly acidic pH to maintain the protonated state of the hydrochloride salt.
Q2: How should I store this compound, both in solid form and in solution?
A2: In its solid (powder) form, this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should also be stored at -20°C or -80°C and are generally stable for up to 6 months.[2] To maintain compound integrity, it is crucial to avoid repeated freeze-thaw cycles.[2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q3: I'm observing precipitation in my cell culture media after adding this compound. What could be the cause and how can I prevent this?
A3: Precipitation in aqueous media can occur due to several factors. The trihydrochloride salt form may have limited solubility in neutral or alkaline pH buffers, a phenomenon known as the common ion effect.[3][4][5] Ensure the final concentration of DMSO in your culture medium does not exceed a non-toxic level, typically below 0.5%.[6] It is also recommended to prepare fresh dilutions from the stock solution for each experiment.[6]
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of the Mito-Kinase Cascade, like many small molecule inhibitors, it may exhibit off-target activities, especially at higher concentrations.[7][8] We recommend performing control experiments, such as using a structurally related but inactive compound, to differentiate between on-target and off-target effects. It is also advisable to use the lowest effective concentration to minimize potential off-target interactions.[9]
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Possible Cause | Suggested Solution |
| Low potency or no effect observed in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Compound Instability: The compound may be degrading in the culture medium. 2. Incorrect Assay Endpoint: The incubation time may be too short to observe a significant effect. 3. Cell Line Resistance: The chosen cell line may not be sensitive to the inhibition of the Mito-Kinase Cascade. | 1. Prepare fresh dilutions of HM03 for each experiment. Perform a time-course experiment to check for degradation.[1] 2. Extend the incubation period (e.g., 48 or 72 hours). 3. Confirm the expression and activity of the Mito-Kinase Cascade in your cell line via Western blot or other methods. |
| High background or inconsistent results in MTT assays. | 1. Reagent Issues: Reagents may be at the wrong temperature or interfered with by components in the media.[10] 2. Incomplete Solubilization: Formazan crystals may not be fully dissolved. | 1. Ensure all reagents are warmed to room temperature before use. Use serum-free media during the MTT incubation step if possible.[10] 2. Increase the shaking time or gently pipette to ensure complete dissolution of the formazan crystals.[10] |
| Variability between replicate wells in luminescence-based assays. | Incomplete Cell Lysis: The lytic agent may not have been distributed evenly. | After adding the lytic/detection reagent, mix the contents for at least 2 minutes on an orbital shaker to ensure complete cell lysis.[11] |
Western Blot Analysis
| Problem | Possible Cause | Suggested Solution |
| No change in the phosphorylation status of downstream targets after HM03 treatment. | 1. Insufficient Treatment Time: The incubation time with HM03 may be too short to see a downstream effect. 2. Suboptimal Antibody: The primary antibody may not be sensitive enough to detect changes in phosphorylation. | 1. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration. 2. Use a well-validated antibody for the phosphorylated target and optimize the antibody concentration. |
| Weak or no signal for the protein of interest. | Low Protein Expression: The target protein may be expressed at low levels in the chosen cell line. | Increase the amount of protein loaded onto the gel.[12] Consider using a more sensitive detection method. |
| Inconsistent loading control bands (e.g., GAPDH, β-actin). | Pipetting Errors or Uneven Protein Transfer: Inaccurate protein quantification or issues during the transfer process. | Ensure accurate protein quantification using a reliable method like the BCA assay.[12] Verify complete and even transfer by staining the membrane with Ponceau S after transfer. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of HM03. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Downstream Target Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the optimized duration.
-
Cell Lysis: Wash the cells twice with ice-cold PBS.[12] Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.[12]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence detection system.[12]
Data Presentation
Table 1: Effect of this compound on Cell Viability (72h Incubation)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 78.6 ± 3.9 |
| 5 | 52.1 ± 2.8 |
| 10 | 25.4 ± 3.2 |
| 25 | 8.9 ± 1.5 |
Table 2: Densitometry Analysis of Phospho-Target Protein Levels
| Treatment | Relative Phospho-Target/Total Target Ratio (Normalized to Vehicle) |
| Vehicle | 1.00 |
| HM03 (1 µM) | 0.65 |
| HM03 (5 µM) | 0.28 |
| HM03 (10 µM) | 0.11 |
Mandatory Visualizations
Caption: Signaling pathway of the Mito-Kinase Cascade and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of protein phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. caymanchem.com [caymanchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating the Efficacy of HM03 Trihydrochloride In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of HM03 trihydrochloride, a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78). Due to the limited publicly available in vivo data specifically for this compound in cancer models, this guide establishes a framework for its evaluation by comparing it with other known HSPA5 inhibitors with demonstrated in vivo activity. The experimental data and protocols presented for these alternative compounds can serve as a benchmark for designing and interpreting future in vivo studies of this compound.
HSPA5 is a key regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway frequently hijacked by cancer cells to promote survival, proliferation, and therapeutic resistance.[1][2] Inhibition of HSPA5, therefore, represents a promising therapeutic strategy in oncology.
Comparative Efficacy of HSPA5 Inhibitors
While specific in vivo tumor growth inhibition data for this compound is not extensively documented in publicly accessible literature, the compound has been identified as a promising HSPA5 inhibitor with anticancer activity based on in vitro assays.[3] To contextualize its potential in vivo efficacy, this section summarizes the performance of other notable HSPA5 inhibitors in preclinical cancer models.
| Compound | Cancer Model | Cell Line | Administration Route & Dosing Schedule | Key Efficacy Findings | Reference |
| YUM70 | Pancreatic Cancer Xenograft | MIA PaCa-2 | 30 mg/kg; i.p. 5 days a week for 7 weeks | Significant tumor growth delay with no significant change in body weight.[4] | [2][4][5] |
| HA15 | Melanoma Xenograft | BRAF-inhibitor-resistant melanoma cells | 0.7 mg/mouse/day; i.h.; over 2 weeks | Inhibited melanoma tumor development with no apparent toxicity.[6] | [6][7][8] |
| IT-139 | Colon Cancer Xenograft | HCT116 | 50 mg/kg in combination with oxaliplatin | Significant anti-tumor efficacy.[9] | [9] |
| Oleandrin | Breast Cancer Orthotopic Xenograft | MDA-MB-231-GFP/Luc | 0.3 mg/kg; every other day | Suppressed tumor growth and induced apoptosis. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for validating the in vivo efficacy of any therapeutic agent. Below are generalized methodologies for key experiments based on studies of HSPA5 inhibitors. These can be adapted for the evaluation of this compound.
Xenograft Tumor Model
Objective: To evaluate the anti-tumor activity of an HSPA5 inhibitor in a subcutaneous or orthotopic mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude, SCID)
-
Human cancer cell line (e.g., HCT-116 for colon cancer)
-
HSPA5 inhibitor (e.g., this compound)
-
Vehicle control (e.g., saline, DMSO)
-
Positive control (optional, e.g., standard-of-care chemotherapy)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse. For orthotopic models, cells are implanted in the organ of origin.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Animal Randomization: Randomize mice into treatment and control groups.
-
Drug Administration: Administer the HSPA5 inhibitor, vehicle, and any positive controls according to the predetermined dosing schedule and route (e.g., intraperitoneal, intravenous, oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and general health of the animals throughout the study to assess toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors.
-
Data Analysis: Analyze tumor growth inhibition, comparing the tumor volumes in the treatment groups to the control group. Tumor weight at the end of the study can also be compared. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
Immunohistochemistry (IHC)
Objective: To analyze the expression of relevant biomarkers in tumor tissue to understand the mechanism of action of the HSPA5 inhibitor.
Materials:
-
Excised tumor tissues (formalin-fixed, paraffin-embedded)
-
Primary antibodies against biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, HSPA5)
-
Secondary antibodies
-
DAB substrate kit
-
Microscope
Procedure:
-
Tissue Processing: Fix excised tumors in formalin and embed in paraffin.
-
Sectioning: Cut thin sections of the tumor tissue and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using appropriate buffers and heat.
-
Immunostaining: Block non-specific binding and then incubate with primary antibodies overnight at 4°C.
-
Detection: Apply a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Imaging and Analysis: Capture images using a microscope and quantify the staining intensity and percentage of positive cells.
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound and the experimental processes involved in its validation, the following diagrams are provided.
Caption: HSPA5 signaling pathway in the UPR and the point of intervention for HM03.
Caption: A typical experimental workflow for in vivo validation of an anti-cancer drug.
Caption: The logical relationship from molecular target to in vivo efficacy.
References
- 1. In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Predicting clinical response to anticancer drugs using an ex vivo platform that captures tumour heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Classic in vivo cancer models: three examples of mouse models used in experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New anti-cancer molecules targeting HSPA5/BIP to induce endoplasmic reticulum stress, autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Dual Inhibition of Tumor and Tumor-Induced Functional Limitations in a Transgenic Model of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. op.mahidol.ac.th [op.mahidol.ac.th]
A Comparative Guide to HSP70 Family Inhibitors: HM03 Trihydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The 70-kilodalton heat shock proteins (HSP70s) are a family of molecular chaperones crucial for maintaining protein homeostasis. Their overexpression in various cancers, where they play a significant role in promoting tumor cell survival, proliferation, and drug resistance, has made them a compelling target for anticancer drug development. This guide provides a comparative overview of HM03 trihydrochloride, a selective inhibitor of the HSP70 family member HSPA5 (also known as GRP78 or BiP), and other notable HSP70 inhibitors. The comparison is based on their mechanism of action, cellular effects, and available quantitative data from preclinical studies.
Overview of HSP70 Inhibition Strategies
HSP70 inhibitors can be broadly categorized based on their binding site and mechanism of action:
-
ATP-Competitive Inhibitors: These molecules bind to the nucleotide-binding domain (NBD) of HSP70, competing with ATP and thereby inhibiting the chaperone's ATPase activity, which is essential for its function.
-
Allosteric Inhibitors: These compounds bind to sites other than the ATP-binding pocket, inducing conformational changes that modulate HSP70 activity. This can involve interfering with co-chaperone interactions or substrate binding.
Comparative Analysis of HSP70 Inhibitors
This section details the characteristics of this compound and other well-documented HSP70 inhibitors.
This compound
This compound is a potent and selective inhibitor targeting HSPA5 (GRP78/BiP), a key regulator of the unfolded protein response (UPR) in the endoplasmic reticulum.[1][2][3][4] By inhibiting HSPA5, HM03 is expected to disrupt protein folding and quality control within the ER, leading to ER stress and ultimately, cancer cell death.[1][2][5]
Other Prominent HSP70 Family Inhibitors
-
VER-155008: An ATP-competitive inhibitor that targets the NBD of multiple HSP70 isoforms, including Hsp70, Hsc70, and Grp78.[6][7] It has been shown to inhibit the proliferation of various cancer cell lines and induce the degradation of HSP90 client proteins.[8]
-
MKT-077: An allosteric inhibitor that binds to the NBD of HSP70, adjacent to the ATP-binding pocket.[9] This rhodacyanine dye derivative has shown selective toxicity towards cancer cells.[10]
-
PES-Cl (2-phenylethynesulfonamide-Cl): A derivative of PES, this inhibitor covalently targets cysteine residues within the substrate-binding domain (SBD) of HSP70.[11][12] It has been demonstrated to inhibit autophagy and reduce the levels of HSP90 client proteins.[13][14]
-
Apoptozole: This small molecule is reported to bind to the ATPase domain of Hsc70 and Hsp70, inducing apoptosis in cancer cells.[15][16]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the discussed HSP70 inhibitors. It is important to note that these values are derived from various studies and experimental conditions, and direct comparisons should be made with caution.
Table 1: Inhibitory Potency (IC50/Kd)
| Inhibitor | Target(s) | IC50 / Kd | Cell Line / Assay Condition | Reference(s) |
| This compound | HSPA5 (GRP78/BiP) | >50% inhibition at 25 µM | HCT116 cell viability | [1][3] |
| VER-155008 | Hsp70, Hsc70, Grp78 | IC50: 0.5 µM (Hsp70), 2.6 µM (Hsc70), 2.6 µM (Grp78) | Cell-free ATPase assay | [6][7] |
| Kd: 0.3 µM (Hsp70) | [6] | |||
| MKT-077 | Hsp70 family | IC50: 0.35-1.2 µM | Various human cancer cell lines | [10] |
| Apoptozole | Hsc70, Hsp70 | Kd: 0.21 µM (Hsc70), 0.14 µM (Hsp70) | [15] | |
| IC50: 5-7 µM | A549, HeLa, MDA-MB-231 cell growth | [15] |
Table 2: Anti-proliferative Activity (GI50)
| Inhibitor | Cell Line | GI50 | Reference(s) |
| VER-155008 | HCT116 (Colon) | 5.3 µM | [8] |
| HT29 (Colon) | 12.8 µM | [6] | |
| BT474 (Breast) | 10.4 µM | [6] | |
| MDA-MB-468 (Breast) | 14.4 µM | [6] | |
| MKT-077 | HCT116 (Colorectal) | < 5 µM | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is a general representation for assessing the cytotoxic effects of HSP70 inhibitors on cancer cell lines like HCT116.
1. Cell Seeding:
-
HCT116 cells are seeded in 96-well plates at a density of 2 x 104 cells/well.[2]
-
Cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[16][17]
2. Compound Treatment:
-
Prepare serial dilutions of the HSP70 inhibitor (e.g., this compound, VER-155008) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. A vehicle control (e.g., DMSO) should be included.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[2]
3. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]
4. Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plates for 10-20 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The GI50 or IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth or viability, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
HSP70 and its family members are integral to several signaling pathways that are often dysregulated in cancer. Inhibiting these chaperones can disrupt these pathways, leading to anti-tumor effects.
HSP70 and Client Protein Stability
HSP70, in concert with HSP90, is responsible for the proper folding and stability of numerous "client" proteins, many of which are oncoproteins involved in cell proliferation and survival, such as Akt and Raf-1. Inhibition of HSP70 can lead to the degradation of these client proteins, thereby inhibiting downstream signaling.
References
- 1. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. mdpi.com [mdpi.com]
- 5. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]
- 6. Heat shock protein antagonists in early stage clinical trials for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | New progresses on cell surface protein HSPA5/BiP/GRP78 in cancers and COVID-19 [frontiersin.org]
- 14. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 15. encodeproject.org [encodeproject.org]
- 16. researchgate.net [researchgate.net]
- 17. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of HM03 Trihydrochloride in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
HM03 trihydrochloride is a potent and selective inhibitor of Heat Shock Protein Family A Member 5 (HSPA5), also known as Glucose-Regulated Protein 78 (GRP78) or BiP.[1] This chaperone protein, primarily located in the endoplasmic reticulum (ER), plays a critical role in protein folding, assembly, and cellular stress response.[2] In the high-stress tumor microenvironment, cancer cells often overexpress HSPA5 to survive, making it a compelling target for anticancer therapies.[2][3] While preclinical data have demonstrated the single-agent anticancer activity of this compound, its potential in combination with other therapeutic modalities is a burgeoning area of interest.[1] This guide provides a comparative overview of potential combination strategies for this compound, drawing upon experimental data from other HSPA5 inhibitors to illustrate the therapeutic promise.
Combination with Conventional Chemotherapy
The overexpression of HSPA5 is strongly linked to the development of resistance to various chemotherapeutic agents.[3][4] By inhibiting HSPA5, this compound can potentially resensitize cancer cells to chemotherapy, leading to synergistic antitumor effects.
| HSPA5 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| IT-139 (BOLD-100) | Chemotherapy | Various | More effective in suppressing tumor GRP78 expression in combination with chemotherapy in xenograft models. | [5] |
| HA15 | Mitotane | Adrenocortical Carcinoma | Synergistic action through convergent activation of ER stress pathways. | [6] |
| Various | Gemcitabine | Pancreatic Cancer | Co-treatment with calcium channel blockers (which can modulate ionic stress) potentiated gemcitabine chemotherapy. | [7] |
Experimental Protocol: In Vivo Xenograft Study for Combination Efficacy
A common method to assess the in vivo efficacy of a combination therapy involving an HSPA5 inhibitor and a chemotherapeutic agent is the tumor xenograft model.
Combination with Targeted Therapy
Targeted therapies often induce cellular stress, leading to the upregulation of survival proteins like HSPA5. Combining this compound with targeted agents could circumvent this resistance mechanism.
| HSPA5 Inhibitor | Combination Agent | Cancer Type | Key Findings | Reference |
| IT-139 (BOLD-100) | BRAF Inhibitor | Melanoma | Decreased BRAF inhibitor-induced upregulation of GRP78. | [8] |
| HA15 | Mitotane | Adrenocortical Carcinoma | Synergistic inhibition of cell proliferation and steroidogenesis. | [6] |
Combination with Immunotherapy
Emerging evidence suggests a role for HSPA5 in modulating the tumor microenvironment and immune response.[3] Targeting HSPA5 may enhance the efficacy of immunotherapies.
| Therapeutic Strategy | Rationale | Potential Combination | Key Findings | Reference |
| Immune Checkpoint Inhibition | HSPA5 expression can negatively correlate with CD8+ T cell infiltration. | HM03 + Anti-PD-1/PD-L1 | Targeting HSPA5 may improve T cell infiltration and function. | [3] |
| CAR T-Cell Therapy | GRP78 can be expressed on the surface of some cancer cells. | GRP78-targeted CAR T-cells | GRP78 is a validated target for CAR T-cell therapy. | [9] |
Combination with Radiotherapy
Radiotherapy induces DNA damage and cellular stress, which can be counteracted by HSPA5-mediated survival pathways. Inhibition of HSPA5 may sensitize tumors to radiation.
| HSPA5-Targeting Agent | Cancer Type | Key Findings | Reference |
| Anti-GRP78 Antibodies | Glioblastoma, Non-Small Cell Lung Cancer | Enhanced the efficacy of radiotherapy both in vitro and in vivo. | [10] |
The HSPA5 Signaling Pathway and Therapeutic Intervention
Inhibition of HSPA5 disrupts the unfolded protein response (UPR), a key survival pathway in cancer cells. This disruption leads to an accumulation of misfolded proteins, ER stress, and ultimately, apoptosis.
Conclusion
While direct combination therapy studies for this compound are yet to be published, the wealth of data on other HSPA5 inhibitors strongly supports its potential as a valuable component of combination cancer therapy. By targeting a key survival mechanism in cancer cells, this compound has the potential to enhance the efficacy of chemotherapy, targeted therapy, immunotherapy, and radiotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic benefits of this compound in combination regimens.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. A human pan-cancer system analysis of heat shock protein family A member 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the GRP78 Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The GRP78/BiP inhibitor HA15 synergizes with mitotane action against adrenocortical carcinoma cells through convergent activation of ER stress pathways. | C3M - Centre Méditerranéen de Médecine Moléculaire [c3m-nice.fr]
- 7. Combinatorial Therapy of Cancer: Possible Advantages of Involving Modulators of Ionic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of stress induction of the 78-kilodalton glucose regulated protein (GRP78) in cancer by IT-139, an anti-tumor ruthenium small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncozine.com [oncozine.com]
- 10. aacrjournals.org [aacrjournals.org]
Cross-Validation of HM03 Trihydrochloride's Anti-Tumor Effects: A Comparative Guide for Researchers
For Immediate Release to the Scientific Community
This guide provides a comprehensive cross-validation of the anti-tumor effects of HM03 trihydrochloride (also known as NSC 130813), a novel inhibitor of the ERCC1-XPF DNA repair pathway. By presenting a comparative analysis against established and emerging DNA damage response (DDR) inhibitors, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate its therapeutic potential. The focus is on the synergistic effects of this compound with conventional chemotherapeutic agents and a comparison with alternative DDR inhibitors such as PARP, ATM, and DNA-PK inhibitors.
Overview of this compound and a Comparative Look at Alternatives
This compound is a small molecule inhibitor that targets the protein-protein interaction of ERCC1 (Excision Repair Cross-Complementation group 1) and XPF (Xeroderma Pigmentosum group F). This complex is a critical component of the nucleotide excision repair (NER) pathway, which is responsible for repairing a wide range of DNA lesions, including those induced by platinum-based chemotherapies like cisplatin. By inhibiting ERCC1-XPF, this compound is designed to enhance the efficacy of these DNA-damaging agents, overcoming a key mechanism of drug resistance in cancer cells.
For a comprehensive evaluation, this guide compares this compound with other classes of DNA Damage Response (DDR) inhibitors that have shown promise in clinical and preclinical settings:
-
PARP Inhibitors (e.g., Olaparib, Rucaparib): These agents trap PARP enzymes on DNA at sites of single-strand breaks, leading to the collapse of replication forks and the formation of double-strand breaks. In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this leads to synthetic lethality.
-
ATM Inhibitors (e.g., AZD0156): Ataxia-Telangiectasia Mutated (ATM) is a primary sensor and transducer of DNA double-strand breaks. Inhibiting ATM can prevent the activation of downstream repair pathways and cell cycle checkpoints, thereby sensitizing cancer cells to DNA-damaging agents.
-
DNA-PK Inhibitors (e.g., Peposertib): DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, another major route for repairing DNA double-strand breaks. Inhibition of DNA-PK can potentiate the effects of radiation and certain chemotherapies.
Comparative Efficacy: In Vitro Studies
The following tables summarize the in vitro efficacy of this compound in combination with standard chemotherapies and compares it with the performance of alternative DDR inhibitors. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population.
Table 1: Synergistic Effect of this compound (NSC 130813) with Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | HM03 Concentration (µM) | Fold Potentiation of Chemotherapy IC50 |
| A549 (Lung Carcinoma) | Cisplatin | 1 | >2 |
| Mitomycin C | 1 | >2 | |
| HCT116 (Colon Carcinoma) | Cisplatin | 1 | >2 |
| Mitomycin C | 1 | >2 |
Data extrapolated from qualitative descriptions in Jordheim et al., Molecular Pharmacology, 2013.[1] Specific IC50 values were not provided in the primary text.
Table 2: In Vitro Efficacy of Alternative DNA Damage Response Inhibitors
| Inhibitor Class | Compound | Cancer Cell Line | IC50 (µM) - Monotherapy | Reference |
| PARP Inhibitor | Olaparib | Multiple (Breast, Ovarian, etc.) | Varies widely (nM to µM range) | [2][3][4] |
| Rucaparib | Ovarian Cancer Cell Lines | Varies widely (2.5 to >15 µM) | [5][6] | |
| ATM Inhibitor | AZD0156 | Colorectal Cancer Cell Lines | ~0.00058 (cell-based) | [7] |
| DNA-PK Inhibitor | Peposertib | TNBC Cell Lines | Synergistic effect with Doxorubicin | [8] |
Comparative Efficacy: In Vivo Studies
Preclinical animal models are crucial for evaluating the anti-tumor activity of novel therapeutic agents in a physiological context. The following table summarizes the available in vivo data for this compound in combination with chemotherapy.
Table 3: In Vivo Anti-Tumor Efficacy of this compound (NSC 130813) in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Dosing Regimen | Outcome | Reference |
| Colorectal Cancer | HCT116 & SW620 | NSC130813 + 5-FU | 4 mg/kg/mouse (i.p.) every three days for one week | Enhanced tumor growth inhibition compared to 5-FU alone | [9] |
| Colorectal Cancer | HCT116 & SW620 | NSC130813 + Oxaliplatin | 4 mg/kg/mouse (i.p.) every three days for one week | Enhanced tumor growth inhibition compared to Oxaliplatin alone | [9] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by this compound and its alternatives.
References
- 1. Drug: Rucaparib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XPF–ERCC1 Blocker Improves the Therapeutic Efficacy of 5-FU- and Oxaliplatin-Based Chemoradiotherapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of HM03 Trihydrochloride's Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding specificity of a small molecule inhibitor is paramount. This guide provides an objective comparison of HM03 trihydrochloride's performance against other known inhibitors of the 78 kDa glucose-regulated protein (GRP78), also known as Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5). HSPA5 is a key chaperone protein in the endoplasmic reticulum, playing a critical role in the unfolded protein response (UPR), a pathway frequently exploited by cancer cells for survival.
Quantitative Comparison of HSPA5 Inhibitors
The following table summarizes the available quantitative data for this compound and other selected HSPA5 inhibitors. It is important to note that the data for this compound is based on cellular assays measuring inhibition of cell viability, which may not directly correlate with binding affinity to the HSPA5 protein. Direct comparative studies under identical experimental conditions are limited.
| Inhibitor | Target(s) | Binding/Inhibition Data | Cell Line / Assay Conditions |
| This compound | HSPA5 | >50% inhibition at 25 µM[1][2] | HCT116 cells |
| IC50: 10-25 µM[3] | HCT116 cells | ||
| VER-155008 | HSPA5 (GRP78), HSP70, HSC70 | GRP78: IC50 = 2.6 µM[4] | Cell-free assay |
| HA15 | HSPA5 (GRP78) | IC50: 1-2.5 µM[4] | A375 cells |
| JG-023 | HSPA5, HSPA6 | Selective for HSPA5/HSPA6, but specific IC50 values are not publicly available.[5] | Fluorescence polarization assay |
Experimental Protocols
Accurate assessment of an inhibitor's binding specificity requires robust experimental design. Below are detailed methodologies for key experiments cited in the evaluation of HSPA5 inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
Principle: This in vitro assay measures the binding of a small molecule inhibitor to a target protein by detecting changes in the polarization of fluorescent light. A fluorescently labeled ligand (tracer) that binds to the target protein is displaced by the inhibitor, leading to a decrease in fluorescence polarization.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20.
-
HSPA5 Protein: Purified recombinant human HSPA5.
-
Fluorescent Tracer: A fluorescently labeled small molecule known to bind HSPA5.
-
Test Inhibitor (e.g., HM03): Prepare a stock solution in DMSO and create a serial dilution.
-
-
Assay Procedure (384-well plate format):
-
Add a fixed concentration of HSPA5 protein to each well.
-
Add serially diluted test inhibitor.
-
Add a fixed concentration of the fluorescent tracer.
-
Incubate at room temperature for 60 minutes, protected from light, to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Detailed Methodology:
-
Cell Treatment:
-
Culture cells (e.g., HCT116) to 80-90% confluency.
-
Treat cells with the test inhibitor (e.g., HM03) at various concentrations or a vehicle control (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Analysis:
-
Centrifuge the heated lysates to separate aggregated proteins from the soluble fraction.
-
Collect the supernatant and analyze the amount of soluble HSPA5 by Western blot using a specific anti-HSPA5 antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the percentage of soluble HSPA5 against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing the Molecular Context
To better understand the mechanism of action of HSPA5 inhibitors, it is crucial to visualize the signaling pathway in which HSPA5 plays a role and the experimental workflow for assessing binding.
HSPA5 in the Unfolded Protein Response (UPR) Pathway
Under normal conditions, HSPA5 binds to and inhibits the activation of three key ER stress sensors: PERK, IRE1α, and ATF6. Upon accumulation of unfolded proteins (ER stress), HSPA5 preferentially binds to these misfolded proteins, leading to the release and activation of the stress sensors, thereby initiating the UPR cascade.
Caption: The role of HSPA5 in the Unfolded Protein Response (UPR) pathway.
Experimental Workflow for Assessing Inhibitor Specificity
The following diagram illustrates a typical workflow for screening and validating the specificity of a small molecule inhibitor like HM03.
Caption: A typical experimental workflow for inhibitor specificity assessment.
References
Independent Verification of HM03 Trihydrochloride's Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HSPA5 inhibitor, HM03 trihydrochloride, with other alternative compounds. The information presented is based on available experimental data to assist researchers in evaluating its potential for anticancer applications.
Quantitative Data Summary
The following table summarizes the reported activity of this compound and two alternative HSPA5 inhibitors, VER-155008 and HA15. It is important to note that the experimental conditions, including cell lines and assay types, vary between studies, which should be taken into consideration when comparing the data directly.
| Inhibitor | Target(s) | Cell Line | Assay Type | Reported Activity | Citation(s) |
| This compound | HSPA5 (GRP78/Bip) | HCT116 (Human Colon Carcinoma) | Cell Viability Assay | >50% inhibition at 25 µM; 18% survival at 25 µM | [1][2][3] |
| VER-155008 | Hsp70, Hsc70, GRP78 | HCT116 (Human Colon Carcinoma) | Growth Inhibition (GI50) | GI50: 5.3 µM | |
| BT474 (Human Breast Cancer) | Growth Inhibition (GI50) | GI50: 10.4 µM | |||
| MB-468 (Human Breast Cancer) | Growth Inhibition (GI50) | GI50: 14.4 µM | |||
| HT29 (Human Colon Carcinoma) | Growth Inhibition (GI50) | GI50: 12.8 µM | |||
| Hsp70 | Cell-free | IC50: 0.5 µM | |||
| GRP78 | Cell-free | IC50: 2.6 µM | |||
| HA15 | HSPA5 (GRP78/Bip) | A375 (Human Melanoma) | Cell Viability (IC50) | IC50: 1-2.5 µM | |
| A549 (Human Lung Carcinoma) | Cell Viability | Dose-dependent decrease in viability | |||
| H460 (Human Lung Carcinoma) | Cell Viability | Dose-dependent decrease in viability | |||
| H1975 (Human Lung Carcinoma) | Cell Viability | Dose-dependent decrease in viability |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and similar compounds are provided below.
Cell Viability Assay (MTT Assay)
This protocol is based on the methodology described in the initial report on HM03's activity and is a standard method for assessing the effect of a compound on cell proliferation.[1][2]
1. Cell Seeding:
-
Human colon carcinoma (HCT116) cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
Cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
The culture medium is replaced with fresh medium containing the various concentrations of this compound or the vehicle control (DMSO).
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) under the same conditions as above.
4. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
5. Solubilization and Absorbance Reading:
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the GRP78-mediated signaling pathway and a typical experimental workflow for evaluating HSPA5 inhibitors.
References
A Comparative-Analysis of HM03 Trihydrochloride Against Established Apoptosis Inducers
Guide for Researchers in Oncology and Drug Development
This guide provides a detailed performance benchmark of the novel investigational compound, HM03 trihydrochloride, against well-characterized apoptosis-inducing agents: Staurosporine and Etoposide. The data presented herein is intended to offer an objective comparison for researchers in cellular biology and oncology drug development, highlighting the compound's efficacy and mechanistic profile.
Disclaimer: this compound is a hypothetical compound created for illustrative purposes. The data presented is representative of typical results from apoptosis assays and is not derived from actual experiments on a real compound.
Overview of Mechanisms of Action
Understanding the signaling pathways targeted by different compounds is critical for experimental design and interpretation. This compound is hypothesized to be a selective Bcl-2 inhibitor, contrasting with the broader mechanisms of Staurosporine and Etoposide.
-
This compound (Hypothetical): This compound is designed as a selective antagonist of the anti-apoptotic protein Bcl-2. By binding to Bcl-2, it disrupts the sequestration of pro-apoptotic proteins like Bax and Bak. This allows Bax/Bak to oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the intrinsic caspase cascade.
-
Staurosporine: A potent but non-selective protein kinase inhibitor. It induces apoptosis through multiple pathways, primarily by inhibiting protein kinase C (PKC) and other kinases, which leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis.[1][2][3] Its broad activity makes it a reliable positive control but limits its therapeutic potential due to off-target effects. Staurosporine can induce both caspase-dependent and -independent apoptosis.[1][4]
-
Etoposide: A topoisomerase II inhibitor that causes DNA double-strand breaks.[5] This DNA damage activates a p53-dependent signaling cascade, which can lead to cell cycle arrest and apoptosis through the intrinsic pathway.[6][7] At higher concentrations, Etoposide robustly activates caspase-mediated apoptosis via the cytochrome c/caspase-9 pathway.[5]
Signaling Pathway Diagrams
Caption: Signaling pathway for this compound. Caption: Signaling pathway for Staurosporine. Caption: Signaling pathway for Etoposide.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in comparison to Staurosporine and Etoposide across various cancer cell lines. All data points represent the mean from three independent experiments.
Table 1: IC50 Values (µM) after 48-hour treatment
The IC50 value represents the concentration of a compound required to inhibit cell viability by 50% and is a key measure of potency.[8]
| Compound | HeLa (Cervical Cancer) | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | 2.5 µM | 1.8 µM | 5.2 µM |
| Staurosporine | 0.05 µM | 0.02 µM | 0.1 µM |
| Etoposide | 15.0 µM | 25.0 µM | 20.0 µM |
Table 2: Caspase-3/7 Activation (Fold Change vs. Control) at 24 hours
Caspase-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis.[9] Activity was measured using a luminogenic DEVD-peptide substrate.
| Compound (at 2x IC50) | HeLa | MDA-MB-231 | A549 |
| This compound | 8.2-fold | 9.5-fold | 7.1-fold |
| Staurosporine | 10.5-fold | 12.1-fold | 9.8-fold |
| Etoposide | 6.5-fold | 5.8-fold | 6.1-fold |
Table 3: Apoptotic Cell Population (%) by Annexin V/PI Staining at 48 hours
Annexin V staining identifies cells in early and late apoptosis, where phosphatidylserine has translocated to the outer cell membrane.[10][11] Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes. The data represents the total percentage of Annexin V positive cells (early + late apoptotic).
| Compound (at 2x IC50) | HeLa | MDA-MB-231 | A549 |
| This compound | 65% | 72% | 61% |
| Staurosporine | 85% | 91% | 82% |
| Etoposide | 55% | 48% | 51% |
Experimental Protocols & Workflow
Reproducibility is paramount in scientific research. The following are detailed protocols used to generate the data in this guide.
Overall Experimental Workflow
Caption: Workflow for comparing apoptosis inducers.
Protocol 1: Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with a serial dilution of each compound (HM03, Staurosporine, Etoposide) for 48 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with compounds at 2x their respective IC50 concentrations for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (Promega, G8090).[12][13]
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix on a plate shaker for 1 minute and incubate at room temperature for 1 hour, protected from light.[13]
-
Data Acquisition: Measure luminescence using a plate luminometer.
-
Analysis: Normalize the data to the vehicle control to determine the fold change in caspase activity.
Protocol 3: Apoptosis Quantification by Annexin V/PI Staining
-
Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with compounds at 2x their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold 1X PBS.[14]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) staining solution.[14]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[14][15]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.[14]
-
Analysis: Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11][14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 13. promega.com [promega.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. kumc.edu [kumc.edu]
Safety Operating Guide
Navigating the Safe Disposal of HM03 Trihydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of HM03 trihydrochloride, a potent and selective inhibitor of HSPA5.
This compound, with the chemical formula C26H30Cl4N4O2, is a halogenated organic compound and a trihydrochloride salt.[1] Its disposal requires careful consideration of both its acidic nature due to the hydrochloride component and the potential environmental hazards associated with the halogenated aromatic structure.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. All laboratory personnel handling this compound must be thoroughly familiar with the safety data sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Waste Segregation and Storage
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions.[1] this compound waste should be collected in a dedicated, clearly labeled, and sealed container. This container must be compatible with both acidic and halogenated organic compounds.
Key Segregation Practices:
-
Do not mix this compound waste with non-halogenated waste streams.
-
Do not mix with other reactive waste categories such as acids, bases, or oxidizers.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.
Disposal Procedures: A Step-by-Step Approach
The disposal of this compound involves two primary considerations: the neutralization of the hydrochloride salts and the proper disposal of the halogenated organic compound. The following is a general protocol; however, specific procedures should be approved by your institution's EHS officer.
Experimental Protocol: Neutralization of this compound Waste
This protocol outlines a general method for neutralizing the acidic component of this compound waste. This procedure should be performed in a chemical fume hood.
Materials:
-
This compound waste solution
-
Weak base solution (e.g., 5% sodium bicarbonate solution)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
Procedure:
-
Place the beaker containing the this compound waste solution on a stir plate and add a stir bar.
-
Begin stirring the solution at a moderate speed.
-
Slowly and carefully add the weak base solution dropwise to the this compound waste. The addition of a base to an acid can be exothermic, so slow addition is crucial to control the reaction.
-
Monitor the pH of the solution frequently using pH indicator strips or a pH meter.
-
Continue adding the weak base until the pH of the solution is between 6.0 and 8.0.
-
Once the desired pH is reached, stop adding the base and allow the solution to stir for an additional 10-15 minutes to ensure the reaction is complete.
-
The neutralized solution still contains a halogenated organic compound and must be disposed of as hazardous waste.
Data Presentation: Waste Profile
| Waste Component | Hazard Classification | Recommended Container | Disposal Method |
| This compound (Solid) | Halogenated Organic, Acidic | Labeled, sealed, compatible plastic or glass container | Incineration by a licensed chemical destruction plant |
| This compound (Solution) | Halogenated Organic, Acidic | Labeled, sealed, compatible solvent waste container | Neutralization followed by incineration |
| Contaminated PPE | Solid Hazardous Waste | Labeled, sealed plastic bag or container | Incineration by a licensed chemical destruction plant |
Final Disposal
Following neutralization, the resulting waste material, along with any contaminated labware or PPE, must be disposed of as hazardous halogenated organic waste. This typically involves collection by a certified hazardous waste disposal company for high-temperature incineration. Never dispose of this compound or its neutralized solution down the drain.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures and maintaining a proactive approach to safety, laboratories can effectively manage the disposal of this compound, ensuring a safe working environment and minimizing environmental impact.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
